ATM Inhibitor-1
Description
The exact mass of the compound this compound is 492.28488903 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOFSBIUJPEXTG-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Synthesis of Novel ATM Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a central role in maintaining genomic integrity. In response to DNA double-strand breaks (DSBs), ATM activates a complex signaling cascade that orchestrates cell cycle arrest, DNA repair, or apoptosis.[1][2] Given its pivotal role, particularly in cancer cells which often exhibit genomic instability, ATM has emerged as a promising therapeutic target.[3][4] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[5] This technical guide provides an in-depth overview of the discovery and synthesis of novel ATM inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
The ATM Signaling Pathway
ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks.[6] In its inactive state, ATM exists as a dimer.[3] Upon DNA damage, the MRN complex (MRE11, RAD50, and NBS1) recognizes and binds to the broken DNA ends, which in turn recruits and activates ATM.[1] This activation involves the autophosphorylation of ATM at Serine 1981, leading to its dissociation into active monomers.[3]
Once activated, ATM phosphorylates a multitude of downstream substrates to initiate a signaling cascade.[1][6] Key substrates include:
-
CHK2 (Checkpoint Kinase 2): Phosphorylation of CHK2 at Threonine 68 activates it, leading to the downstream phosphorylation of targets that mediate cell cycle arrest.
-
p53: ATM-mediated phosphorylation of p53 at Serine 15 stabilizes the protein, allowing it to act as a transcription factor for genes involved in cell cycle arrest and apoptosis.[6]
-
KAP1 (KRAB-associated protein 1): Phosphorylation of KAP1 is a critical event in chromatin relaxation, facilitating DNA repair.
-
BRCA1: ATM phosphorylation of BRCA1 is essential for its role in homologous recombination repair.
This signaling cascade ultimately allows the cell to pause the cell cycle to repair the DNA damage or, if the damage is too severe, to undergo programmed cell death.
Novel ATM Inhibitors: A Comparative Overview
Recent drug discovery efforts have yielded several potent and selective small-molecule inhibitors of ATM. These compounds are being investigated for their potential to enhance the efficacy of cancer therapies. Below is a summary of key quantitative data for some of the most promising novel ATM inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity (fold vs. other PIKKs) | Key Features | Reference |
| M3541 | ATM | 0.25 | High | Potent, ATP-competitive, and selective.[7] | [7] |
| M4076 | ATM | <1.0 | High | Orally administered, selective ATP-competitive inhibitor.[2] | [3] |
| AZD0156 | ATM | 0.58 | >1000-fold vs. ATR, DNA-PK, mTOR | Potent, selective, and orally active.[8] | [9][10] |
| KU-59403 | ATM | 3 | >1000-fold vs. other PI3K family members | Improved potency and properties over earlier generations. | [11][12] |
| KU-60019 | ATM | 6.3 | >270-fold vs. DNA-PK, >1600-fold vs. ATR | Good oral bioavailability. |
Synthesis of Novel ATM Inhibitors
The chemical synthesis of novel ATM inhibitors often involves multi-step processes to construct complex heterocyclic scaffolds. As an example, the synthesis of AZD0156 is based on an imidazo[4,5-c]quinolin-2-one core. The general strategy involves the construction of a versatile 6-bromo-4-chloro-7-fluoroquinoline-3-carboxamide intermediate, which then undergoes a series of reactions including Suzuki cross-coupling to introduce various substituents, followed by cyclization to form the final imidazoquinolinone scaffold.[13]
Key Experimental Protocols
The evaluation of novel ATM inhibitors requires a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
In Vitro ATM Kinase Assay
This assay measures the direct inhibitory effect of a compound on ATM kinase activity.
Materials:
-
Recombinant human ATM kinase
-
GST-p53 substrate
-
Kinase buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT)
-
ATP
-
Test compounds (novel ATM inhibitors)
-
Antibody to phospho-p53 (Ser15)
-
Detection system (e.g., TR-FRET)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GST-p53 substrate, and the test compound at various concentrations.
-
Add recombinant ATM kinase to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 90 minutes.[14]
-
Stop the reaction.
-
Detect the level of p53 phosphorylation at Serine 15 using a specific antibody and a suitable detection method.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce ATM kinase activity by 50%.
Western Blot Analysis of ATM Pathway Activation
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of ATM and its downstream targets in response to DNA damage.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Test compounds (novel ATM inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-p53 (Ser15), anti-p-KAP1 (Ser824), and loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or a chemical agent.[1]
-
After the desired time point (e.g., 1 hour), wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Wash the membrane and detect the protein bands using an ECL reagent.
-
Quantify the band intensities to determine the extent of inhibition of ATM pathway signaling.
Clonogenic Survival Assay
This assay determines the long-term effect of an ATM inhibitor on the ability of single cells to proliferate and form colonies, particularly in combination with DNA damaging agents.[16]
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
Test compounds (novel ATM inhibitors)
-
DNA damaging agent (e.g., ionizing radiation)
-
6-well plates or culture dishes
-
Fixative (e.g., 6.0% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Harvest a single-cell suspension of the desired cell line.
-
Seed a specific number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.
-
Allow the cells to attach for several hours.
-
Treat the cells with the test compound, the DNA damaging agent, or a combination of both.
-
Incubate the plates undisturbed for 1-3 weeks, allowing colonies to form.[16]
-
When colonies are of a sufficient size (at least 50 cells), aspirate the medium.
-
Fix the colonies with glutaraldehyde.
-
Stain the colonies with crystal violet.[16]
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to determine the radiosensitizing effect of the ATM inhibitor.
Conclusion
The discovery and development of novel, potent, and selective ATM inhibitors represent a significant advancement in the field of oncology.[4] These compounds hold great promise as chemosensitizers and radiosensitizers, with the potential to improve the therapeutic outcomes for a wide range of cancers. The methodologies and data presented in this guide provide a framework for the continued investigation and optimization of ATM inhibitors as a promising class of anti-cancer agents.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM Targeting [merckgrouponcology.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ATM Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of ATM Inhibitor-1, a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document details the inhibitor's activity, provides in-depth experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.
Quantitative Activity of this compound
This compound demonstrates high potency and selectivity for ATM kinase. Its inhibitory activity has been quantified against ATM and a panel of other related kinases to establish its specificity.
| Target Kinase | IC50 (nM) |
| ATM | 0.7 |
| mTOR | 21,000 |
| DNA-PK | 2,800 |
| PI3Kα | 3,800 |
| PI3Kβ | 10,300 |
| PI3Kγ | 3,000 |
| PI3Kδ | 730 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.
In cellular assays, this compound effectively inhibits ATM with an IC50 of 2.8 nM. In contrast, its activity against other related kinases is significantly lower, with IC50 values greater than 19 µM for PI3Kβ/mTOR and greater than 30 µM for ATR/PI3Kα.[1]
ATM Signaling Pathway
ATM is a master regulator of the DNA damage response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[2][3] Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis.[2][4]
Experimental Protocols
In Vitro ATM Kinase Assay
This assay quantifies the inhibitory activity of this compound on purified ATM kinase.
Materials:
-
Recombinant full-length ATM kinase
-
GST-p53(1-101) substrate
-
This compound
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)
-
ATP
-
96-well plates
-
Anti-Phospho-p53 (Ser15) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Coat a 96-well plate with 2 µg of GST-p53(1-101) substrate in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
Add the diluted inhibitor and recombinant ATM kinase to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody (anti-Phospho-p53 Ser15) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
Cellular Western Blot for ATM Activity
This protocol assesses the ability of this compound to block the phosphorylation of a key downstream target of ATM, p53, in a cellular context.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
This compound
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-Phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture dishes and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by treating with etoposide (e.g., 10 µM for 1 hour) or exposing to ionizing radiation (e.g., 10 Gy).
-
After the desired time, wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Viability and Radiosensitization Assay
This assay determines the effect of this compound on the sensitivity of cancer cells to ionizing radiation.
Materials:
-
Human cancer cell line
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Ionizing radiation source
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a fixed concentration of this compound or vehicle control for 1 hour.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group and plot the data to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect of the inhibitor.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of an ATM inhibitor follows a logical progression from biochemical assays to cellular functional assays.
Conclusion
This technical guide outlines the key in vitro methodologies for the characterization of this compound. The provided data demonstrates its high potency and selectivity for ATM kinase. The detailed experimental protocols serve as a practical resource for researchers in the field of drug discovery and development, enabling the robust evaluation of ATM inhibitors and their potential as therapeutic agents. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the mechanism of action and the characterization process of this class of inhibitors.
References
An In-depth Technical Guide to the Cellular Effects of ATM Inhibition on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ataxia-Telangiectasia Mutated (ATM) is a master kinase that orchestrates the DNA Damage Response (DDR) following DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. A primary function of ATM is to enforce cell cycle checkpoints, providing the cell with a crucial window to repair damaged DNA before it is passed on to daughter cells. Inhibition of ATM kinase activity has emerged as a promising therapeutic strategy, particularly in oncology, as it can sensitize cancer cells to DNA-damaging agents and exploit inherent tumor-specific defects in other DNA repair pathways. This guide provides a detailed technical overview of the cellular consequences of ATM inhibition, focusing on its impact on the G1/S, intra-S, and G2/M checkpoints. It includes quantitative data on cell cycle distribution, detailed experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and workflows.
The Central Role of ATM in Cell Cycle Control
ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] In its inactive state, ATM exists as a non-covalent homodimer. Upon the induction of DSBs, the Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to the broken DNA ends, leading to a conformational change in ATM that facilitates its autophosphorylation at serine 1981 and its dissociation into active monomers.[2]
Once activated, ATM phosphorylates a multitude of downstream substrates to initiate a signaling cascade that impacts DNA repair, apoptosis, and, critically, cell cycle progression.[3][4] By halting the cell cycle at distinct checkpoints, ATM ensures that DNA replication (S phase) or cell division (mitosis) does not proceed in the presence of damaged DNA, thereby safeguarding genomic integrity.[5][6]
-
G1/S Checkpoint: This is the primary checkpoint that prevents the replication of damaged DNA. Activated ATM phosphorylates and activates Checkpoint Kinase 2 (Chk2) and the tumor suppressor protein p53.[7] Chk2 can phosphorylate and target the phosphatase Cdc25A for degradation, which prevents the activation of Cyclin E-CDK2, a complex essential for entry into S phase.[4] Concurrently, ATM-mediated phosphorylation of p53 on serine 15 stabilizes it by preventing its degradation by MDM2.[8] Stabilized p53 then acts as a transcription factor to upregulate the expression of p21 (CDKN1A), a potent inhibitor of Cyclin E/A-CDK2 complexes, thus enforcing G1 arrest.[5]
-
Intra-S Checkpoint: Should DNA damage occur while the cell is actively replicating its DNA, the intra-S checkpoint is activated to slow down or halt DNA synthesis. This prevents the replication forks from encountering DNA breaks, which could lead to chromosomal abnormalities. ATM contributes to this checkpoint by phosphorylating several substrates, including NBS1, BRCA1, and SMC1, which are involved in inhibiting replicon initiation.[7]
-
G2/M Checkpoint: This checkpoint serves as the final opportunity to halt the cell cycle before the cell commits to mitosis. It prevents cells with damaged or incompletely replicated DNA from segregating their chromosomes. Similar to the G1/S checkpoint, the ATM-Chk2 signaling axis plays a crucial role by inhibiting the phosphatase Cdc25C.[9] This prevents the activation of the Cyclin B-CDK1 complex, the master regulator of mitotic entry, thereby causing the cell to arrest in the G2 phase.[10]
Cellular Consequences of ATM Inhibition
Pharmacological inhibition of ATM kinase activity effectively dismantles these critical DNA damage-induced checkpoints. This has profound consequences on cell fate, particularly when combined with genotoxic insults.
-
Abrogation of Cell Cycle Arrest: The most direct effect of ATM inhibitors is the overriding of DNA damage-induced cell cycle arrest. Cells treated with an ATM inhibitor fail to arrest in G1, S, or G2 phases following exposure to ionizing radiation (IR) or radiomimetic drugs.[11] This forces cells to proceed through the cell cycle with unrepaired DSBs.
-
Radiosensitization and Chemosensitization: By preventing checkpoint activation and subsequent DNA repair, ATM inhibitors significantly enhance the cytotoxicity of DNA-damaging agents. For example, cells lacking functional ATM are known to be hypersensitive to IR.[1] Pharmacological inhibition recapitulates this phenotype, making ATM inhibitors potent sensitizers for radiotherapy and various chemotherapies (e.g., topoisomerase inhibitors).[12]
-
Induction of Mitotic Catastrophe: When a cell with damaged DNA is forced into mitosis due to ATM inhibition, it often undergoes mitotic catastrophe. This is a form of cell death characterized by aberrant chromosome segregation, leading to the formation of micronuclei and ultimately apoptosis or senescence.
-
Synthetic Lethality: ATM inhibition can be synthetically lethal with defects in other DDR pathways. For instance, combining ATM and ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors has shown synergistic effects in killing cancer cells.[13][14] ATRi treatment can induce replication stress and DSBs, which then require ATM for repair and checkpoint control. Dual inhibition prevents any compensatory signaling, leading to enhanced cell death.[15]
Data Presentation: Quantitative Effects of ATM Inhibition
The following tables summarize quantitative data from studies investigating the effects of ATM inhibitors on cell cycle distribution and DNA damage.
Table 1: Effect of ATM Inhibitor (ATMi) on Cell Cycle Distribution Following DNA Damage
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| DLD-1 (Colon Cancer) | 2,3-DCPE (Induces S-phase arrest) | - | 83.0% | - | [16][17] |
| DLD-1 (Colon Cancer) | 2,3-DCPE + Wortmannin (ATMi) | - | 48.2% | - | [16][17] |
| DLD-1 (Colon Cancer) | 2,3-DCPE + Caffeine (ATMi) | - | 39.6% | - | [16][17] |
| HeLa | IR (Ionizing Radiation) | Decreased | - | Increased | [11] |
| HeLa | IR + KU55933 (ATMi) | Further Decreased | - | Further Increased | [11] |
| A549 (Lung Cancer) | M6620 (ATRi) | Increased | Decreased | - | [13] |
| A549 (Lung Cancer) | M6620 (ATRi) + M3541 (ATMi) | G1 arrest abrogated | - | - | [13] |
Note: Data is compiled from multiple sources and represents the reported effects. Direct comparison between studies should be made with caution due to differing experimental conditions.
Table 2: Quantification of DNA Damage Markers with ATM Inhibition
| Cell Line | Treatment | Endpoint | Result | Reference |
| Human Fibroblasts | IR (2 Gy) | γ-H2AX / 53BP1 foci per cell | Peak at 1 hour, then resolve | [1] |
| Human Fibroblasts | IR (2 Gy) + KU55933 | γ-H2AX / 53BP1 foci per cell | No difference in foci formation or resolution kinetics | [1] |
| A549 (Lung Cancer) | M6620 (ATRi) | % Cells with >5 p-53BP1 foci | Dose-dependent increase | [13] |
Note: The study by Morgan et al. (2010) highlights that transient ATM inhibition affects downstream outcomes like chromosome aberrations and cell death, even if the initial formation and resolution of DNA damage foci appear unchanged.[1]
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. mdpi.com [mdpi.com]
- 7. The Versatile Functions of ATM Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ATM enhances DNA repair in G2/M phase of cell cycle and averts senescence in Fuchs endothelial corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ATM blocks the etoposide-induced DNA damage response and apoptosis of resting human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of ATM Inhibitors in Sensitizing Cancer Cells to Radiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), the most lethal form of DNA damage induced by ionizing radiation (IR).[1][2][3][4] In response to IR, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, and, in some cases, apoptosis, thereby protecting cells from the cytotoxic effects of radiation.[4][5][6] Cancer cells often exploit this pathway to survive radiotherapy. Consequently, inhibiting ATM has emerged as a promising therapeutic strategy to specifically sensitize tumors to radiation.[3][4] Small molecule ATM inhibitors prevent the phosphorylation of downstream targets, effectively crippling the DNA damage response. This leads to the abrogation of cell cycle checkpoints, persistence of lethal DNA damage, and ultimately, enhanced cancer cell death.[1][2] This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and experimental methodologies related to the use of ATM inhibitors as radiosensitizing agents.
The ATM Signaling Pathway in the DNA Damage Response
Ionizing radiation induces DSBs, which are rapidly recognized by the MRE11-RAD50-NBS1 (MRN) complex.[6] The MRN complex recruits and activates ATM, which transitions from an inactive dimer to an active monomer.[3][6] Activated ATM then phosphorylates a multitude of downstream substrates to coordinate the cellular response.[5][7]
Key downstream signaling events include:
-
Cell Cycle Checkpoint Activation: ATM phosphorylates Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53.[1][2][3][5] This leads to the activation of G1/S, intra-S, and G2/M checkpoints, halting cell cycle progression to allow time for DNA repair.[4][5]
-
DNA Repair: ATM facilitates the repair of DSBs through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[5] It phosphorylates key repair proteins, including BRCA1 and H2AX (forming γH2AX), which serves as a scaffold for the recruitment of other repair factors to the damage site.[1][3]
-
Apoptosis: In cases of extensive, irreparable damage, ATM can promote apoptosis, in part through the p53 pathway.[3]
Diagram: ATM Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of ATM in response to radiation-induced DNA damage and how ATM inhibitors (ATMi) disrupt this critical pathway.
Caption: ATM activation by radiation and its subsequent inhibition by ATM inhibitors.
Preclinical Evidence for Radiosensitization
A substantial body of preclinical research demonstrates that ATM inhibitors potently sensitize a wide range of cancer cells to radiation, both in vitro and in vivo.[7][8][9]
In Vitro Data
Studies across multiple cancer cell lines have consistently shown that ATM inhibition leads to:
-
Suppressed DSB Repair: Measured by the persistence of γH2AX foci long after radiation exposure.[1][9]
-
Abrogated Cell Cycle Checkpoints: Cells fail to arrest in G1 or G2 phases post-irradiation, leading them into mitosis with unrepaired DNA damage.[1][2]
-
Reduced Clonogenic Survival: A significant decrease in the ability of cancer cells to form colonies after combined treatment compared to radiation alone.[9][10]
| ATM Inhibitor | Cell Line(s) | Cancer Type | Key Findings & Quantitative Data | Reference(s) |
| M3541 | A549 | Lung | 1 µmol/L M3541 inhibits >90% of IR-induced ATM signaling. Treatment results in a substantially increased fraction of cells with γH2AX foci 24 hours post-IR (5 Gy). | [9] |
| AZD0156 | FaDu | Head and Neck | 30 nmol/L AZD0156 abrogates IR-induced ATM signaling.[7] It is a strong radiosensitizer, and p53 deficiency is a potential biomarker for enhanced sensitization.[11] | [7][11] |
| AZD0156 | Melanoma Cell Lines | Melanoma | Synergistic radiosensitization observed in colony formation assays. A significant G2/M block was induced when combining AZD0156 with IR. | [10] |
| GSK635416A | HNSCC Cell Lines | Head and Neck | Markedly reduced activation of ATM and its downstream target CHK2 in response to IR. Radiosensitization was absent in ATM-mutated cells. | [12] |
| KU-55933 / KU-60019 | Various | Various | Shown to sensitize cancer cells to DSB-inducing agents, including irradiation. | [7] |
In Vivo Data
Animal models have corroborated in vitro findings, demonstrating that systemic administration of ATM inhibitors enhances the tumor-regressive effects of radiotherapy.
| ATM Inhibitor | Animal Model | Cancer Type | Key Findings & Quantitative Data | Reference(s) |
| M3541 / M4076 | Immunodeficient mice with human tumor xenografts | Various | Oral administration with a clinically relevant radiotherapy regimen strongly enhanced antitumor activity, leading to complete tumor regressions. | [1][9] |
| AZD0156 | Lung xenograft model | Lung | Systemic delivery of AZD0156 enhances the tumor growth inhibitory effects of radiation treatment. | [7][8] |
| AZD1390 | Orthotopic PDX models | Breast Cancer CNS Metastasis | Pretreatment with AZD1390 followed by radiation improved average survival to 222 days compared with 123 days in controls. | [13] |
Detailed Experimental Protocols
Reproducible and robust experimental design is critical. The following are detailed methodologies for key assays used to evaluate ATM inhibitor-mediated radiosensitization.
Diagram: General Experimental Workflow
This diagram outlines a typical workflow for assessing the radiosensitizing potential of an ATM inhibitor in vitro.
Caption: A typical experimental workflow for in vitro radiosensitization studies.
Western Blot for ATM Pathway Inhibition
This protocol assesses the inhibition of IR-induced phosphorylation of ATM and its substrates.
-
Cell Treatment: Seed cells (e.g., A549) to achieve 70-80% confluency. Pre-treat with the ATM inhibitor (e.g., 1 µmol/L M3541) or DMSO vehicle for 1 hour.[9]
-
Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[9]
-
Lysis: At specified time points (e.g., 1-6 hours) post-IR, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM Ser1981, anti-p-CHK2 Thr68, anti-p-p53 Ser15) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
Normalization: Strip the membrane and re-probe for total protein levels (e.g., total ATM, CHK2) and a loading control (e.g., GAPDH, β-actin) for normalization.[14]
Immunofluorescence for γH2AX Foci
This method is the gold standard for quantifying DNA double-strand breaks.[15]
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Pre-treat with ATM inhibitor for 1 hour, followed by irradiation (e.g., 5 Gy).[7]
-
Fixation: At desired time points (e.g., 0.5, 4, 24 hours post-IR), fix cells with 4% paraformaldehyde for 30 minutes at room temperature.[1][15]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[15]
-
Blocking: Block with 5% BSA in PBS for 30-60 minutes.[15]
-
Primary Antibody: Incubate with primary antibody against γH2AX (anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer (e.g., 1:200) overnight at 4°C.[15]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Wash, counterstain nuclei with DAPI, and mount coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope.[9]
-
Quantification: Use image analysis software (e.g., Fiji/ImageJ) to automatically count the number of γH2AX foci per nucleus.[15] A cell is often considered positive if it contains >5 foci.[7]
Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form a colony, assessing long-term cell viability.
-
Cell Seeding: Plate cells in 6-well plates at densities calculated to yield 50-150 colonies per well, accounting for the toxicity of each treatment condition.
-
Treatment: Allow cells to attach overnight. Treat with the ATM inhibitor for 1 hour before and/or after irradiation with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug (if required by the protocol), replace it with fresh media, and incubate plates for 10-14 days until visible colonies form.
-
Staining: Fix colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Counting: Count colonies containing at least 50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each dose. The Dose Enhancement Factor (DEF) can be calculated to quantify the magnitude of radiosensitization.
An Emerging Role: Activation of Innate Immunity via cGAS/STING
Recent evidence reveals a novel mechanism by which ATM inhibition enhances the therapeutic effect of radiation. The combination of ATMi and IR leads to severe chromosomal instability and mitotic errors.[1][2] This results in the formation of micronuclei, which are small, extranuclear bodies containing fragmented chromosomes.[1]
These micronuclei often have fragile envelopes, allowing the enclosed dsDNA to leak into the cytoplasm. This cytosolic dsDNA is recognized by the sensor cGAS (cyclic GMP-AMP synthase), which triggers the STING (stimulator of interferon genes) pathway.[1] Activation of the cGAS/STING/TBK1 pathway leads to the production of type I interferons and other inflammatory cytokines.[1][2] This inflammatory signaling can recruit immune cells to the tumor microenvironment and has been shown to increase cancer cell susceptibility to killing by NK cells.[1] Furthermore, this combination can upregulate the expression of PD-L1, suggesting a powerful rationale for combining radiation, ATM inhibitors, and immune checkpoint blockade.[1]
Diagram: ATMi, Radiation, and cGAS/STING Pathway Activation
Caption: ATM inhibition and radiation lead to cGAS/STING pathway activation.
Clinical Perspective
The promising preclinical data have led to the clinical investigation of several ATM inhibitors. Phase I trials are evaluating the safety, tolerability, and recommended phase II dose (RP2D) of these agents in combination with palliative or definitive radiotherapy.
| ATM Inhibitor | Phase | Trial Identifier | Population | Combination Therapy | Key Findings / Status | Reference(s) |
| M3541 | I | - | Patients with solid tumors | Palliative RT (30 Gy in 10 fractions) | Doses up to 300 mg were well tolerated. 3 of 15 patients (20%) had a confirmed complete or partial response. | [16][17] |
| AZD0156 | I | NCT02588105 | Patients with advanced solid tumors | Olaparib or Irinotecan (Note: RT combinations also explored) | Currently being evaluated. | [7][8] |
| Berzosertib (ATR inhibitor) | I | - | Patients with NSCLC brain metastases | Whole brain radiation therapy | (Note: Berzosertib is an ATR inhibitor, but trials are conceptually similar and informative) Supports ongoing clinical trials. | [18][19] |
Note: While Berzosertib is an ATR inhibitor, its development pathway in combination with radiation provides a relevant paradigm for the clinical testing of DDR inhibitors like ATMi.[18][20]
Conclusion and Future Directions
ATM inhibitors represent a highly promising class of targeted agents that can effectively sensitize cancer cells to the cytotoxic effects of ionizing radiation. By disabling a critical node in the DNA damage response, these inhibitors prevent cancer cells from repairing lethal DSBs, leading to enhanced tumor cell killing. The underlying mechanisms—abrogation of cell cycle checkpoints and inhibition of DNA repair—are well-supported by extensive preclinical data. Furthermore, the discovery that this combination can stimulate an anti-tumor immune response via the cGAS/STING pathway opens up exciting possibilities for triple-combination therapies involving radiation, ATM inhibitors, and immunotherapy.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this approach, such as those with underlying DDR defects (e.g., p53 mutations).[11] Optimizing dosing and radiation schedules to maximize the therapeutic window, particularly to spare normal tissues, will be critical for the successful clinical translation of this potent radiosensitization strategy.[4][21]
References
- 1. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 3. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]
- 5. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Berzosertib + Radiation for Brain Metastases from Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Structural Biology of ATM Kinase in Complex with Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of the Ataxia-telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR), with a specific focus on its complexes with small molecule inhibitors. Understanding these interactions at a molecular level is paramount for the development of novel and effective cancer therapeutics.
Introduction to ATM Kinase
Ataxia-telangiectasia mutated (ATM) is a high-molecular-weight serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like protein kinase (PIKK) family.[1][2] It plays a central role as an apical transducer of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3][4] Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, BRCA1, and H2AX, to initiate cell cycle arrest, promote DNA repair, or induce apoptosis if the damage is irreparable.[2][5][6] Given its critical role in maintaining genomic integrity, the inhibition of ATM is a promising therapeutic strategy, particularly for sensitizing cancer cells to radiation and chemotherapy.[5][7][8]
Structural Overview of ATM Kinase
The human ATM protein is a large, ~350 kDa protein that functions as an obligate homodimer in its inactive state.[2][9] Cryo-electron microscopy (cryo-EM) studies have revealed that the ATM dimer adopts a symmetric, butterfly-shaped architecture.[1][9][10] The protein's structure can be broadly divided into several key domains:
-
N-terminal HEAT repeats: These helical repeats form a large solenoid structure that constitutes the bulk of the protein.[2]
-
FAT (FRAP, ATM, TRRAP) domain: Located towards the C-terminus, this domain is crucial for the overall architecture and dimerization.[1][9]
-
PIKK-regulatory domain (PRD): This domain is involved in maintaining the inactive state of the kinase.[1][9]
-
Kinase Domain (KD): This C-terminal domain harbors the ATP-binding site and is responsible for the phosphotransferase activity. It consists of an N-lobe and a C-lobe, typical of protein kinases.[1][9]
-
FATC domain: A short, conserved motif at the extreme C-terminus, essential for kinase activity.[2][9]
In the inactive dimer, the kinase domain of one monomer is sequestered, preventing substrate access.[11] Activation upon DNA damage, mediated by the MRE11-RAD50-NBS1 (MRN) complex, leads to autophosphorylation at Ser1981, which promotes dimer dissociation into active monomers.[2][11]
Caption: Domain organization of the ATM kinase monomer and inhibitor binding site.
ATM Kinase in Complex with Inhibitors
High-resolution cryo-EM has been instrumental in elucidating how inhibitors bind to the ATM kinase domain. These inhibitors are typically ATP-competitive, occupying the same pocket as the natural substrate, ATP, thereby preventing the phosphotransferase reaction.
Structural Data Summary
The following table summarizes publicly available structural data for human ATM kinase in complex with various inhibitors. These structures provide a framework for understanding inhibitor potency and selectivity and serve as a basis for structure-based drug design.[12]
| PDB ID | Inhibitor | Resolution (Å) | Method | Year |
| 7NI5 | KU-55933 | 2.8 | Cryo-EM | 2021 |
| 7NI4 | M4076 | 3.0 | Cryo-EM | 2021 |
Data sourced from RCSB PDB.[12][13]
Binding Mode of Inhibitors
Structural analyses of ATM-inhibitor complexes, such as with KU-55933, reveal that these molecules bind deep within the catalytic cleft between the N- and C-lobes of the kinase domain.[12] The binding mode and selectivity can be explained by specific interactions with residues lining the ATP-binding pocket, providing a rationale for medicinal chemistry efforts to improve inhibitor properties.[12]
Quantitative Analysis of Inhibitor Potency
The efficacy of ATM inhibitors is quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through in vitro kinase assays.
| Inhibitor | Potency (IC50 / Ki) | Assay Type |
| KU-55933 | 13 nmol/L (IC50) | Kinase Assay |
| Unnamed | <1.000 nM (IC50) | ATM Kinase Assay |
| Unnamed | <1.000 nM (Ki) | Kinase Assay |
Data is indicative and sourced from various publications and databases.[14][15]
Key Experimental Methodologies
The structural and functional characterization of ATM-inhibitor complexes relies on a combination of sophisticated biochemical and biophysical techniques.
Protocol: Cryo-Electron Microscopy of ATM-Inhibitor Complex
This generalized protocol is based on methodologies reported for determining the cryo-EM structures of human ATM.[1][9]
-
Protein Expression and Purification:
-
Full-length human ATM is typically overexpressed in human cell lines (e.g., HEK293) using a stable transfection system.
-
The protein is purified using affinity chromatography (e.g., FLAG-tag based) followed by size-exclusion chromatography to ensure sample homogeneity and purity.
-
-
Complex Formation:
-
The purified ATM dimer is incubated with a molar excess of the specific inhibitor and a non-hydrolyzable ATP analog (e.g., AMP-PNP) with MgCl₂. This ensures the kinase remains in a stable conformation with the inhibitor bound.
-
-
Cryo-EM Grid Preparation:
-
A small volume (3-4 µL) of the ATM-inhibitor complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
-
Data Acquisition:
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Automated data collection software is used to acquire thousands of micrographs of the frozen particles.
-
-
Image Processing and 3D Reconstruction:
-
Micrographs are processed to correct for beam-induced motion.
-
Individual particle images are picked, classified in 2D to remove junk particles, and then used to generate an initial 3D model.
-
The final high-resolution 3D reconstruction is obtained by 3D classification and refinement, often applying C2 symmetry for the dimer. Focused refinement on the kinase domain can be used to improve the resolution of the inhibitor binding site.
-
-
Model Building and Refinement:
-
An atomic model of the ATM-inhibitor complex is built into the final cryo-EM density map and refined using software like Coot and Phenix.
-
Caption: Generalized experimental workflow for ATM-inhibitor cryo-EM structure determination.
Protocol: In Vitro ATM Kinase Assay
This protocol outlines a common method for measuring ATM kinase activity and determining inhibitor IC50 values.
-
Reagents and Materials:
-
Purified, active ATM kinase.
-
ATM substrate (e.g., a peptide containing the p53 Ser15 sequence).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP).
-
Kinase assay buffer (containing MgCl₂, DTT, BSA).
-
Test inhibitors dissolved in DMSO at various concentrations.
-
Detection system (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and purified ATM enzyme.
-
Add the test inhibitor from a serial dilution series (or DMSO for control). Incubate for a short period to allow inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or phosphoric acid).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mix onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ATM Signaling Pathway and Inhibition
ATM sits at the apex of a complex signaling cascade. Upon activation by DSBs, it phosphorylates key downstream effectors to orchestrate the cellular response. Inhibiting ATM effectively dismantles this response, preventing the cell from pausing its cycle to repair damage, which ultimately leads to the accumulation of lethal genomic instability in cancer cells undergoing replication or division.
Caption: The ATM signaling pathway in response to DNA damage and its point of inhibition.
Conclusion
The determination of high-resolution structures of ATM kinase in complex with potent inhibitors has been a significant breakthrough for cancer drug discovery. These structural blueprints provide an atomic-level understanding of the molecular interactions that drive inhibitor binding, offering a rational basis for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The integration of structural biology with quantitative biochemical assays and cell-based studies will continue to be essential in advancing novel ATM inhibitors into the clinic.
References
- 1. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure of the human ATM kinase and mechanism of Nbs1 binding | eLife [elifesciences.org]
- 10. Structure of the human ATM kinase and mechanism of Nbs1 binding | Sciety [sciety.org]
- 11. Autophosphorylation - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. Ki Summary [bindingdb.org]
Preclinical Evaluation of ATM Inhibitor-1 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of ATM Inhibitor-1, a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This document details the mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Concept: Mechanism of Action
This compound, also identified as Compound 21 in its discovery series, is an ATP-competitive inhibitor of the ATM kinase.[1] In response to DNA double-strand breaks (DSBs)—lesions induced by ionizing radiation or chemotherapeutics like topoisomerase inhibitors—the ATM kinase is activated.[2] It then phosphorylates a cascade of downstream proteins, including p53, CHK2, and KAP1, to initiate cell cycle arrest and promote DNA repair.[3][4] By blocking the kinase activity of ATM, this compound prevents this signaling cascade.[5] This abrogation of the DDR leads to the accumulation of unrepaired DNA damage, ultimately driving cancer cells into apoptosis or mitotic catastrophe, particularly when used in combination with a DNA-damaging agent.[5]
Quantitative Data Summary
The preclinical data for this compound demonstrates high potency, selectivity, and in vivo efficacy in combination therapy. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Kinase Selectivity of this compound
| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. ATM (Fold) | Reference |
| ATM | Biochemical | 0.7 | - | [6] |
| ATM | Cellular | 2.8 | - | [2][6] |
| PI3Kδ | Biochemical | 730 | ~1043x | [6] |
| DNA-PK | Biochemical | 2,800 | ~4000x | [6] |
| PI3Kγ | Biochemical | 3,000 | ~4285x | [6] |
| PI3Kα | Biochemical | 3,800 | ~5428x | [6] |
| PI3Kβ | Biochemical | 10,300 | ~14714x | [6] |
| mTOR | Biochemical | 21,000 | ~30000x | [6] |
| ATR/PI3Kα | Cellular | >30,000 | >10714x | [6] |
Table 2: In Vivo Efficacy of this compound in Combination with Irinotecan
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| SW620 Colorectal Xenograft | Irinotecan (50 mg/kg, i.p., once weekly) | 74 | [2] |
| SW620 Colorectal Xenograft | Irinotecan (50 mg/kg) + this compound (50 mg/kg, p.o., 3 days/week) | 106 (Regression) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols used to evaluate this compound.
Cellular ATM Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the ability of this compound to block the phosphorylation of a known ATM substrate in a cellular context following DNA damage.
-
Cell Culture: Plate a human cancer cell line (e.g., A549, HeLa, or SW620) in 96-well plates and grow to 70-80% confluency.
-
Compound Incubation: Pre-incubate cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Induction of DNA Damage: Expose the cells to a controlled dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM.
-
Lysis: After a short incubation post-irradiation (e.g., 1 hour), wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation:
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ATM substrates (e.g., p-KAP1 Ser824, p-CHK2 Thr68) and total protein controls. Use secondary antibodies conjugated to HRP for chemiluminescent detection.
-
ELISA/MSD Assay: Use a quantitative immunoassay platform (e.g., Meso Scale Discovery) with antibodies specific for a phosphorylated ATM substrate to determine the level of inhibition.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate relative to the total protein or a housekeeping protein (e.g., GAPDH). Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
In Vivo Tumor Xenograft Efficacy Study
This protocol details the in vivo evaluation of this compound in combination with the topoisomerase inhibitor irinotecan in a human colorectal cancer xenograft model.[2]
-
Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant SW620 human colorectal adenocarcinoma cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of approximately 150-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group).
-
Treatment Regimen:
-
Vehicle Group: Administer the vehicle for both irinotecan and this compound on the prescribed schedule.
-
Irinotecan Monotherapy Group: Administer irinotecan at 50 mg/kg via intraperitoneal (i.p.) injection once per week.
-
Combination Therapy Group:
-
Administer irinotecan at 50 mg/kg (i.p.) once per week.
-
Beginning 24 hours after each irinotecan dose, administer this compound at 50 mg/kg via oral gavage (p.o.) once daily for three consecutive days.
-
-
-
Monitoring: Monitor tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21 days).
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Values over 100% indicate tumor regression.
-
Ethical Considerations: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in the preclinical evaluation of this compound.
Caption: ATM Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for Using ATM Inhibitor-1 in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to orchestrate DNA repair, cell cycle arrest, and apoptosis.[2][3] Due to its critical role in maintaining genomic integrity, ATM has emerged as a significant target in cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and may be effective as a monotherapy in tumors with specific DNA repair deficiencies.[2]
ATM Inhibitor-1 is a potent and selective inhibitor of ATM kinase activity.[4] It serves as a crucial tool for studying the physiological roles of ATM and for evaluating the therapeutic potential of ATM inhibition. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its biological effects.
Mechanism of Action
This compound is a highly potent and selective, orally active inhibitor of ATM with an IC50 of 0.7 nM. It shows significantly weaker activity against other kinases such as mTOR, DNA-PK, and PI3K isoforms, highlighting its specificity.[4] In cellular assays, this compound demonstrates an IC50 of 2.8 nM for ATM.[4] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response. This leads to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells.
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the effects of ATM inhibition.
Table 1: Selectivity of this compound Against Various Kinases
| Kinase | IC50 (µM) |
| ATM | 0.0007 |
| PI3Kδ | 0.73 |
| DNA-PK | 2.8 |
| PI3Kγ | 3 |
| PI3Kα | 3.8 |
| PI3Kβ | 10.3 |
| mTOR | 21 |
Data adapted from MedchemExpress.[4]
Table 2: Effect of ATM Inhibition on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 45 | 35 | 20 |
| ATM Inhibitor (1 µM) | 43 | 36 | 21 |
| Ionizing Radiation (5 Gy) | 25 | 20 | 55 |
| IR + ATM Inhibitor (1 µM) | 40 | 30 | 30 |
Representative data showing that ATM inhibition can abrogate radiation-induced G2/M arrest.[5]
Table 3: Induction of Apoptosis by Etoposide in HL60 Cells
| Treatment Time (hours) | % Apoptotic Cells (Sub-G1 Population) |
| 1 | 4 |
| 2 | 14 |
| 3 | 61 |
| 4 | 76 |
| 5 | 79 |
Data demonstrating the time-dependent induction of apoptosis following DNA damage, a process regulated by ATM.
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 1 hour at 4°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (as above)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest and fix the cells in ice-cold 70% ethanol as described in the apoptosis assay protocol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G1, S, and G2/M phases) using a flow cytometer and appropriate software.
Western Blotting for ATM Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in the ATM pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-γH2AX, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
- 1. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ATM Inhibitor-1 for Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle control and DNA repair.[1] Inhibition of ATM is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. ATM Inhibitor-1 is a potent and selective inhibitor of ATM kinase. Determining the optimal concentration of this inhibitor is crucial for obtaining accurate and reproducible results in various biochemical and cell-based assays. This document provides detailed protocols and guidelines for establishing the optimal working concentration of this compound.
Data Presentation
The effective concentration of an ATM inhibitor can vary depending on the assay type (biochemical vs. cellular) and the specific cell line used. Below is a summary of reported IC50 values and effective concentrations for this compound and other well-characterized ATM inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Effective Concentration |
| This compound | Biochemical (Cell-free) | ATM Kinase | 0.7 nM |
| This compound | Cellular | ATM Kinase | 2.8 nM |
| M3541 | Biochemical (Cell-free) | ATM Kinase | 0.25 nM |
| M3541 | Cellular | A549, A375, RKO | >90% inhibition at 1 µM |
| KU-55933 | Biochemical (Cell-free) | ATM Kinase | 12.9 nM |
| KU-55933 | Cellular | HeLa | ~300 nM |
| KU-60019 | Cellular | Glioblastoma | 3 µM (for radiosensitization) |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a target by 50%. The optimal concentration for a specific experiment may be higher or lower than the IC50 and should be determined empirically.
Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway and the points of inhibition by this compound.
Caption: ATM signaling pathway upon DNA double-strand breaks.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the steps to determine the optimal concentration of this compound for your specific assay.
Caption: Experimental workflow for optimal concentration determination.
Experimental Protocols
Western Blot for Phospho-ATM and Downstream Targets
This protocol is to assess the inhibition of ATM kinase activity by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (RIPA or similar) with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-KAP1 (Ser824)
-
Total KAP1
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The next day, pre-treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 10 µM etoposide) for a specified time (e.g., 30 minutes to 1 hour).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Determine the concentration of this compound that effectively inhibits the phosphorylation of its targets.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in triplicate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[2]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, often in combination with a DNA damaging agent.[3]
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., ionizing radiation)
-
6-well plates
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and expected toxicity) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
For combination studies, expose the cells to a DNA damaging agent (e.g., varying doses of ionizing radiation).
-
-
Incubation:
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.[3]
-
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with the fixing solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
-
Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
By following these protocols, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, ensuring reliable and meaningful results.
References
Application Notes and Protocols for ATM Inhibitor-1 in Western Blot Analysis of p-ATM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATM Inhibitor-1 for the specific and sensitive detection of phosphorylated ATM (p-ATM) via Western blot analysis. This document includes detailed protocols, quantitative data for experimental planning, and visual aids to illustrate key concepts and workflows.
Introduction
Ataxia telangiectasia mutated (ATM) is a critical serine/threonine kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[1] Upon activation, ATM autophosphorylates at serine 1981 (p-ATM) and subsequently phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[2][3] Given its central role in maintaining genomic integrity, ATM is a key target in cancer research and drug development.
This compound is a highly potent and selective, orally active inhibitor of ATM kinase.[4] Its specificity makes it an invaluable tool for elucidating the intricacies of the DNA damage response (DDR) and for validating the on-target effects of potential therapeutic agents. Western blotting is a fundamental technique to assess the phosphorylation status of ATM, and the use of a potent inhibitor like this compound is essential for confirming the specificity of p-ATM antibodies and for studying the functional consequences of ATM inhibition.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the potency and selectivity of this compound. The following table summarizes key quantitative data for this compound and provides context with data from other relevant ATM inhibitors used in similar applications.
| Inhibitor | Target | IC50 (in vitro) | IC50 (cellular) | Effective Concentration in Western Blot | Reference |
| This compound | ATM | 0.7 nM | 2.8 nM | 1-100 nM | [4] |
| mTOR | 21 µM | >19 µM | [4] | ||
| DNA-PK | 2.8 µM | >30 µM | [4] | ||
| PI3Kα | 3.8 µM | >30 µM | [4] | ||
| PI3Kβ | 10.3 µM | >19 µM | [4] | ||
| PI3Kγ | 3 µM | - | [4] | ||
| PI3Kδ | 0.73 µM | - | [4] | ||
| M3541 | ATM | 0.25 nM | - | 1 µM (complete inhibition) | [5] |
| CP466722 | ATM | - | - | 6 µM (virtually complete inhibition) | [6] |
| KU-60019 | ATM | - | - | 10 µM | [7] |
Signaling Pathway and Experimental Workflow
To visualize the role of ATM in the DNA damage response and the workflow for its analysis using this compound, the following diagrams are provided.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for p-ATM Western Blot Analysis.
Experimental Protocols
This section provides a detailed protocol for the use of this compound in the Western blot analysis of p-ATM.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Induction of DNA Damage (Optional but Recommended): To robustly induce ATM phosphorylation, treat cells with a DNA damaging agent.
-
Ionizing Radiation (IR): Expose cells to 2-10 Gy of IR and allow them to recover for 30 minutes to 1 hour.
-
Doxorubicin: Treat cells with 0.5-2 µM doxorubicin for 1-2 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to final concentrations ranging from 1 nM to 100 nM. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
A vehicle control (DMSO) must be included.
-
Incubate the cells with the inhibitor for 1 to 24 hours prior to and during the DNA damage treatment. A 1-hour pre-incubation is often sufficient.
-
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
III. Western Blot Analysis
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 6-8% SDS-polyacrylamide gel.[2][9] Due to the large size of ATM (~350 kDa), a lower percentage gel is recommended.[10]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane. A wet transfer at 25-30V overnight at 4°C or a semi-dry transfer according to the manufacturer's protocol is recommended for large proteins like ATM.[2]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p-ATM (Ser1981) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Reprobing (for Total ATM and Loading Control):
-
To normalize the p-ATM signal, the membrane can be stripped and reprobed for total ATM and a loading control (e.g., GAPDH or β-actin).
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps with antibodies for total ATM and the loading control.
-
Expected Results
A successful experiment will show a strong band for p-ATM in the DNA damage-treated, vehicle-control lane. In the lanes corresponding to increasing concentrations of this compound, a dose-dependent decrease in the intensity of the p-ATM band should be observed. The total ATM levels should remain relatively constant across all lanes, confirming that the inhibitor is affecting ATM activity and not its expression or stability. The loading control will ensure equal protein loading across all lanes. Densitometric analysis of the bands can be performed to quantify the inhibition of ATM phosphorylation.
References
- 1. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 3. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-phospho ATM (PS1981) antibody [EP1890Y] - recombinant (ab81292) | Abcam [abcam.com]
- 9. ATM antibody (27156-1-AP) | Proteintech [ptglab.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: In Vivo Dosing and Administration of ATM Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a key role in activating cell cycle checkpoints and initiating DNA repair, particularly for DNA double-strand breaks (DSBs).[1][2] In many cancers, the DDR pathway is highly active, allowing tumor cells to survive DNA damage induced by therapies like radiation and chemotherapy.[3] Inhibiting ATM has emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[4][5] Small molecule ATM inhibitors can block the repair of DSBs, leading to the accumulation of lethal DNA damage in cancer cells and enhancing the efficacy of DNA-damaging agents.[6][7]
These application notes provide a comprehensive overview of the in vivo use of ATM inhibitors in preclinical mouse models, with a focus on dosing, administration routes, and experimental protocols. The information is compiled from various preclinical studies to guide researchers in designing and executing their own in vivo experiments.
ATM Signaling Pathway in Response to DNA Damage
DNA double-strand breaks, induced by agents like ionizing radiation (IR) or certain chemotherapies, trigger the activation of ATM. Activated ATM then phosphorylates a cascade of downstream targets to orchestrate the cellular response, including cell cycle arrest and DNA repair.
Caption: ATM activation and signaling cascade upon DNA double-strand breaks.
Quantitative Data: In Vivo Dosing Regimens
The following table summarizes dosing information for various ATM inhibitors used in preclinical mouse xenograft models. These inhibitors are often used in combination with radiotherapy or chemotherapy to assess their potential as sensitizing agents.
| ATM Inhibitor | Mouse Model | Administration Route | Dose & Schedule | Combination Agent(s) | Reference(s) |
| ATM Inhibitor-1 | SW620 (colorectal) xenograft | Oral (p.o.) | 50 mg/kg, once daily for 3 days/week for 21 days | Irinotecan (50 mg/kg) | [8] |
| M3541 | FaDu (HNSCC) xenograft | Oral (p.o.) | 100 mg/kg, single dose given 10 minutes before IR | Ionizing Radiation (2 Gy) | [6] |
| AZD0156 | Capan-1 (pancreatic) xenograft | Not specified | Not specified | AZD1775 (WEE1 inhibitor) | [9] |
| AZD0156 | B78 (melanoma) syngeneic | Oral (p.o.) | Not specified | Ionizing Radiation (12 Gy) | [10] |
| AZD0156 | MLL-rearranged AML | Not specified | 20 mg/kg, daily | Monotherapy | [11] |
| KU-60019 | Ovcar8 (ovarian) xenograft | Intraperitoneal (i.p.) | 10 mg/kg, daily | EIPA (macropinocytosis inhibitor) | [12] |
| AZD1390 | Brain tumor model | Oral (p.o.) | Not specified | Ionizing Radiation (5 Gy) | [13] |
| ATM Inhibitor-8 | SW620 (colorectal) xenograft | Oral (p.o.) | 20 or 40 mg/kg, once daily for 3 days/week | Irinotecan (40 mg/kg, i.p.) | [14] |
| AZ31 | CRC patient-derived xenograft | Not specified | Not specified | Irinotecan | [15] |
Quantitative Data: Pharmacokinetics in Mice
Pharmacokinetic properties are crucial for determining appropriate dosing regimens. The table below presents available pharmacokinetic data for selected ATM inhibitors in mice.
| ATM Inhibitor | Mouse Strain | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | F (%) | Reference(s) |
| ATM Inhibitor-8 | Balb/c | i.v. | 10 | 6793.55 | 0.083 | 2.87 | N/A | [14] |
| ATM Inhibitor-8 | Balb/c | p.o. | 20 | 2503.67 | 0.5 | 3.23 | 58.76 | [14] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a typical workflow for evaluating the efficacy of an ATM inhibitor in combination with a DNA-damaging agent in a subcutaneous tumor xenograft model.
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., FaDu, SW620) under standard conditions.[4][6]
-
Animal Models: Use immunodeficient mice (e.g., CD-1 nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1x10⁷ cells) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups to ensure a homogenous distribution of tumor volumes.
-
Treatment Administration:
-
ATM Inhibitor: Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via the desired route (e.g., oral gavage) at the specified dose and schedule.[6][8] For combination with radiotherapy, the inhibitor is often administered shortly before irradiation (e.g., 10-30 minutes prior).[6][7]
-
Chemotherapy (e.g., Irinotecan): Administer via the appropriate route (e.g., intraperitoneal injection).[8][14]
-
Radiotherapy: If applicable, irradiate the tumor-bearing region with the specified dose (e.g., 2 Gy) using a targeted irradiator.[6][13]
-
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study as a measure of efficacy and toxicity, respectively.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
Data Analysis: Analyze differences in tumor growth delay or regression between treatment groups.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
To confirm that the ATM inhibitor is engaging its target in vivo, it is essential to measure the modulation of downstream biomarkers in tumor tissue. Phosphorylated CHK2 (p-CHK2) is a direct target of ATM and serves as a robust pharmacodynamic biomarker.[6]
Methodology:
-
Study Design: Establish tumor xenografts as described in Protocol 1.
-
Treatment: Treat mice bearing established tumors with the ATM inhibitor, typically 10-60 minutes before administering a DNA-damaging agent like ionizing radiation (e.g., 2 Gy) to stimulate the ATM pathway.[6][7]
-
Tissue Collection: At various time points after treatment (e.g., 1, 2, 4, 8 hours), euthanize mice and excise tumors.
-
Sample Preparation: Immediately snap-freeze tumors in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Analysis:
-
Data Analysis: Quantify the reduction in p-CHK2 levels in the inhibitor-treated groups compared to the group receiving only the DNA-damaging agent. This demonstrates target engagement and pathway inhibition.
Synergistic Action of ATM Inhibitors with DNA-Damaging Agents
The therapeutic rationale for using ATM inhibitors is their ability to synergize with treatments that cause DSBs. By preventing DNA repair, the inhibitor transforms sublethal DNA damage into lethal lesions, specifically in cancer cells that are often rapidly dividing and may have other DDR defects.
Caption: ATM inhibitors block DNA repair, leading to cancer cell death.
Conclusion
The preclinical data strongly support the use of ATM inhibitors to enhance the efficacy of radiotherapy and certain chemotherapies in various cancer models.[6][7] The successful application of these inhibitors in vivo requires careful consideration of the dosing regimen, administration route, and timing relative to the combination agent. The protocols and data presented here serve as a foundational guide for researchers aiming to explore the therapeutic potential of ATM inhibition in preclinical cancer research.
References
- 1. scbt.com [scbt.com]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Co-targeting of WEE1 and ATM Downregulates PD-L1 Expression in Pancreatic Cancer [e-crt.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Targeting the kinase activities of ATR and ATM exhibits therapeutic potential in a mouse model of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM Kinase Small Molecule Inhibitors Prevent Radiation-Induced Apoptosis of Mouse Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. oncotarget.com [oncotarget.com]
Application Notes: ATM Inhibitors in Combination with Chemotherapy
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical network of pathways that cells activate to repair DNA lesions.[1][2] In oncology, many standard-of-care chemotherapies and radiotherapies function by inducing catastrophic DNA damage, particularly DNA double-strand breaks (DSBs), in rapidly dividing cancer cells.[2][3] However, cancer cells can exploit the DDR, orchestrated by ATM, to repair this damage, leading to treatment resistance.[4]
ATM inhibitors represent a promising therapeutic strategy to counteract this resistance.[4][5] By blocking ATM's catalytic activity, these small molecules prevent the repair of DSBs and abrogate critical cell-cycle checkpoints.[2][3] This leaves cancer cells vulnerable to the effects of DNA-damaging agents, leading to a synthetic lethal interaction where the combination of therapies is significantly more effective than either agent alone.[3] Preclinical studies have demonstrated that ATM inhibitors can potently synergize with topoisomerase inhibitors (e.g., irinotecan), PARP inhibitors, and radiotherapy, often leading to complete tumor regressions in xenograft models.[1][3][6]
This document provides an overview and detailed protocols for utilizing a potent and selective ATM inhibitor, exemplified by compounds from the 3-Cinnoline carboxamide series (referred to herein as ATM Inhibitor-1, with specific data from the related compound M4076), in combination with chemotherapy.
Mechanism of Action
Upon induction of DNA DSBs by chemotherapy or radiation, the ATM kinase is activated. It then phosphorylates a cascade of downstream substrates, including CHK2 and p53, to initiate cell cycle arrest and recruit DNA repair machinery.[1][3] ATM inhibition blocks these downstream signaling events. This action has two major consequences for the cancer cell:
-
Inhibition of DNA Repair: The cell's ability to repair DSBs via homologous recombination is compromised.
-
Abrogation of Cell Cycle Checkpoints: The G2/M checkpoint is overridden, forcing the cell to enter mitosis with unrepaired, damaged chromosomes.
This combination of unrepaired DNA and failed cell cycle arrest leads to mitotic catastrophe and subsequent cancer cell death, thereby potentiating the effect of the DNA-damaging chemotherapy.[1][3]
Caption: ATM signaling pathway and the point of intervention by this compound.
Quantitative Data
The efficacy of ATM inhibitors in combination with chemotherapy has been quantified in various preclinical models. The data below is representative of the potent synergy observed.
Table 1: In Vitro Potency of ATM Inhibitors
| Compound | Assay Type | Target | IC50 (nmol/L) | Selectivity vs. PIKKs | Reference |
| M3541 | Cell-free Kinase | ATM | 0.25 | >1000-fold vs. DNA-PK, ATR, mTOR | [1][7] |
| M4076 | Cell-based (pCHK2) | ATM | 1.3 | Highly selective | [3] |
Table 2: Preclinical In Vivo Efficacy of ATM Inhibitor M4076 + Irinotecan
Study demonstrating synergistic antitumor activity in a human colorectal cancer xenograft model.
| Parameter | Details |
| Animal Model | Immunodeficient mice bearing SW620 human colorectal xenografts |
| Treatment Groups | 1. Vehicle Control |
| 2. Irinotecan (50 mg/kg) | |
| 3. M4076 (25 mg/kg) | |
| 4. Irinotecan (50 mg/kg) + M4076 (25 mg/kg) | |
| Dosing Schedule | Irinotecan: Single intraperitoneal (i.p.) injection on Day 1 of each cycle. |
| M4076: Oral gavage (p.o.) once daily for 4 subsequent days (Days 2-5). | |
| Cycles: Three weekly cycles. | |
| Key Finding | The combination of M4076 and irinotecan demonstrated a pronounced and persistent tumor growth inhibition compared to either monotherapy.[3] |
| Reference | Zimmermann, A. et al. (2022). Mol Cancer Ther.[2][3] |
Experimental Protocols
Detailed protocols are essential for reproducing and building upon published findings. Below are methodologies for key experiments in evaluating ATM inhibitor combinations.
Caption: A typical experimental workflow for in vitro synergy screening.
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
Objective: To determine if this compound acts synergistically with a chemotherapeutic agent to reduce cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Irinotecan, dissolved in appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Sulforhodamine B (SRB) assay reagents
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium at 2x the final desired concentration.
-
Create a dose-response matrix covering a range of concentrations for both single-agent and combination treatments.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2x drug solutions to the appropriate wells to achieve a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
Viability Measurement (SRB Assay Example):
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot dose-response curves and calculate IC50 values for each agent alone and in combination.
-
Calculate synergy using a suitable model, such as the Bliss Independence model. A "Bliss excess" value > 0 indicates synergy.[1]
-
Protocol 2: Western Blot Analysis of ATM Pathway Inhibition
Objective: To confirm that this compound blocks the phosphorylation of downstream ATM targets (e.g., CHK2, KAP1) in response to DNA damage.
Materials:
-
6-well cell culture plates
-
This compound and DNA-damaging agent (e.g., Etoposide or ionizing radiation source)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM Ser1981, anti-ATM, anti-p-CHK2 Thr68, anti-CHK2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 µmol/L) for 1-2 hours.[3]
-
Induce DNA damage by adding a chemotherapeutic agent or by exposing cells to ionizing radiation (e.g., 5 Gy).[1]
-
Incubate for a specified time (e.g., 1-6 hours) post-damage.[3]
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape and collect lysates, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Prep:
-
Determine protein concentration using the BCA assay.
-
Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities relative to loading controls (e.g., Actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Evaluating the Efficacy of ATM Inhibitor-1 using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a critical regulator of the DNA damage response (DDR), particularly in signaling and orchestrating the repair of DNA double-strand breaks (DSBs).[1][2][3] In response to DSBs, ATM is activated and triggers a cascade of signaling pathways that initiate DNA repair, cell cycle arrest, or apoptosis if the damage is irreparable.[3][4] Many cancer cells rely on these repair mechanisms for survival, especially when treated with DNA-damaging agents like radiation or certain chemotherapeutics.[3][5] Therefore, inhibiting ATM can prevent cancer cells from repairing their damaged DNA, leading to cell death and enhancing the efficacy of other cancer therapies.[3][5]
ATM Inhibitor-1 is a highly potent and selective ATP-competitive inhibitor of ATM kinase with an IC50 of 0.7 nM.[6] This application note provides a detailed protocol for utilizing the colony formation (or clonogenic) assay to assess the long-term efficacy of this compound on the survival and proliferative capacity of cancer cells, both as a standalone treatment and in combination with DNA-damaging agents. The colony formation assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents, as it measures the ability of a single cell to undergo sustained proliferation to form a colony.[7][8]
ATM Signaling Pathway and Inhibition
Upon DNA damage, such as a double-strand break, the ATM kinase is activated. It then phosphorylates a multitude of downstream substrates, including p53, CHK2, and BRCA1, to initiate cell cycle checkpoints and DNA repair.[2][4][9] this compound blocks the kinase activity of ATM, thereby abrogating these downstream signaling events and preventing the repair of DNA damage.
Caption: ATM kinase activation by DNA damage and its inhibition by this compound.
Experimental Protocol
This protocol details the steps for a colony formation assay using a 6-well plate format to evaluate the effect of this compound.
Materials
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (stock solution prepared in DMSO)
-
6-well tissue culture-treated plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixation Solution: 10% neutral buffered formalin or 4% paraformaldehyde (PFA)[10][11]
-
Staining Solution: 0.5% Crystal Violet in 25% methanol[7][11]
Procedure
-
Cell Preparation and Seeding:
-
Culture cells to ~80% confluency.
-
Prepare a single-cell suspension by washing with PBS and treating with trypsin-EDTA.[7][10] Neutralize trypsin with complete medium.
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.[7]
-
Determine the optimal seeding density for your cell line. This requires a preliminary experiment to find the number of cells that yields 20-150 countable colonies per well in the untreated control after the incubation period.[7][10] Seeding densities can range from 100 to 1000 cells per well depending on the cell line's growth rate.[12]
-
Seed the appropriate number of cells into each well of a 6-well plate. Add 2-3 mL of complete medium.
-
Gently swirl the plates to ensure an even distribution of cells.[8]
-
Incubate plates for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[13]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
For combination studies, prepare media containing the inhibitor and/or the second agent (e.g., a topoisomerase inhibitor or prepare for irradiation).[13]
-
After 24 hours of incubation, aspirate the medium from the wells and replace it with the medium containing the vehicle control or the desired concentrations of this compound.
-
Optional (for combination studies): If combining with radiation, treat cells with the inhibitor for 1 hour before irradiating them.[13]
-
Incubate the cells with the inhibitor for a defined period, typically 24 hours.[13]
-
-
Incubation and Colony Formation:
-
After the treatment period, gently aspirate the drug-containing medium, wash the cells once with sterile PBS, and add fresh, drug-free complete medium.[13]
-
Incubate the plates for 7-21 days at 37°C and 5% CO₂, depending on the cell line's doubling time.[10] The goal is to allow a single cell to form a colony of at least 50 cells.[7]
-
Monitor colony growth periodically. If necessary, change the medium every 3-4 days to replenish nutrients.[7]
-
-
Fixation and Staining:
-
When colonies in the control wells are visible and contain ≥50 cells, terminate the experiment.
-
Gently aspirate the medium from each well.
-
Carefully wash each well once with 2 mL of PBS.[10]
-
Add 1-2 mL of Fixation Solution to each well and incubate at room temperature for 15-30 minutes.[10]
-
Remove the fixation solution.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well and incubate at room temperature for 20-30 minutes.[14]
-
Remove the staining solution. Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.[10][15]
-
Allow the plates to air-dry completely in an inverted position.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is traditionally defined as a cluster of ≥50 cells.[7] Counting can be done manually or using an automated colony counter or imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.[16]
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = PE of treated cells / PE of control cells
-
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the colony formation assay with drug treatment.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Example Experimental Parameters
| Parameter | Description | Example |
|---|---|---|
| Cell Line | Human cancer cell line | HCT116 (colorectal cancer) |
| Seeding Density | Cells seeded per well of a 6-well plate | 500 cells/well |
| Treatment 1 | DNA-damaging agent | Ionizing Radiation (IR) |
| Doses (Treatment 1) | Graded doses of IR | 0, 2, 4, 6 Gy |
| Treatment 2 | This compound | This compound |
| Concentration (T2) | Fixed, non-toxic concentration | 50 nM[17] |
| Incubation Time | Duration of colony growth post-treatment | 10-14 days |
Table 2: Representative Colony Formation Assay Data This table shows representative data demonstrating the radiosensitizing effect of an ATM inhibitor. The Surviving Fraction (SF) decreases with increasing doses of radiation, and this effect is significantly enhanced by the addition of this compound.
| Treatment Group | Number of Cells Seeded | Colonies Counted (Mean) | Plating Efficiency (PE) % | Surviving Fraction (SF) |
| Control (0 Gy) | 500 | 125 | 25.0% | 1.00 |
| ATM-i (50 nM) | 500 | 118 | 23.6% | 0.94 |
| 2 Gy Radiation | 500 | 70 | 14.0% | 0.56 |
| 2 Gy + ATM-i | 500 | 35 | 7.0% | 0.28 |
| 4 Gy Radiation | 500 | 25 | 5.0% | 0.20 |
| 4 Gy + ATM-i | 500 | 8 | 1.6% | 0.06 |
| 6 Gy Radiation | 500 | 6 | 1.2% | 0.05 |
| 6 Gy + ATM-i | 500 | 1 | 0.2% | <0.01 |
Interpretation: The results indicate that this compound alone has a minimal effect on the clonogenic survival of HCT116 cells at 50 nM. However, when combined with ionizing radiation, it markedly reduces the surviving fraction compared to radiation alone. This demonstrates a potent synergistic or sensitizing effect, consistent with the role of ATM in repairing radiation-induced DNA damage. The inhibition of this repair pathway by this compound leads to increased cell death and reduced long-term proliferative potential.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM Signaling | GeneTex [genetex.com]
- 3. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 12. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saatcioglulab.org [saatcioglulab.org]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Assessing the Solubility and Stability of ATM Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Its role in maintaining genomic integrity makes it a prime target for cancer therapy, with ATM inhibitors being developed to sensitize tumor cells to DNA-damaging agents.[1][2][3] The successful development of any small molecule inhibitor, such as ATM Inhibitor-1, is critically dependent on its physicochemical and metabolic properties, particularly its solubility and stability. Poor solubility can lead to low bioavailability and formulation challenges, while instability can result in reduced efficacy and the formation of potentially toxic degradation products.
These application notes provide detailed methodologies for assessing the aqueous solubility and the chemical and metabolic stability of this compound. The protocols are designed to be adaptable for other small molecule inhibitors in drug discovery and development settings.
ATM Signaling Pathway
The ATM signaling pathway is a complex cascade initiated by DNA double-strand breaks. Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[4][5][6][7][8] Understanding this pathway is crucial for elucidating the mechanism of action of ATM inhibitors.
Caption: ATM Signaling Pathway and Inhibition.
Data Presentation: Solubility and Stability of Representative ATM Inhibitors
Table 1: Aqueous Solubility of Representative ATM Inhibitors
| Compound | Solubility Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Reference |
| AZD0156 | Thermodynamic | pH 7.4 buffer | 25 | 0.3 | 0.64 | [8] |
| AZD0156 | Kinetic | 5% DMSO/95% PBS | 25 | >100 | >216 | [5] |
| KU-60019 | Not Specified | Aqueous | Not Specified | Improved vs. KU-55933 | Not Specified | [12] |
| M4076 | Thermodynamic | pH 7.4 buffer | Not Specified | Substantially improved | Not Specified | [13] |
| KU-55933 | Not Specified | Aqueous | Not Specified | Low | Not Specified | [14] |
Table 2: In Vitro Metabolic Stability of Representative ATM Inhibitors
| Compound | Test System | Protein Conc. | Compound Conc. | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Representative Data | Human Liver Microsomes | 0.5 mg/mL | 1 µM | 21.9 | 64 | [15] |
| Representative Data | Rat Liver Microsomes | 0.5 mg/mL | 1 µM | 15.3 | 91 | [15] |
Table 3: Chemical Stability of a Representative Small Molecule Inhibitor
| pH of Buffer | Temperature (°C) | Incubation Time (h) | % Remaining (Representative) |
| 4.0 (Acetate) | 37 | 5 | >95% |
| 7.4 (PBS) | 37 | 5 | >95% |
| 9.0 (Glycine) | 37 | 5 | >95% |
Experimental Protocols
Aqueous Solubility Assessment
This high-throughput method determines the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.
Caption: Kinetic Solubility Workflow.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Buffer Dispensing: To a separate 384-well clear-bottom plate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate on a shaker for 1 minute and then incubate at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the light scattering of each well using a laser nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
This method measures the equilibrium solubility of a compound in a given solvent, which is considered the "gold standard" for solubility determination.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Stability Assessment
This assay evaluates the degradation of a compound in aqueous solutions at different pH values over time.
Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation Solution: Spike a stock solution of this compound into each buffer to a final concentration of 1-5 µM.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by adding a threefold excess of cold acetonitrile to precipitate proteins and stop degradation.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Caption: Metabolic Stability Workflow.
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing three volumes of ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
-
Conclusion
The methodologies described provide a robust framework for the comprehensive assessment of the solubility and stability of this compound. Early and accurate determination of these properties is paramount for making informed decisions in the drug development pipeline, ultimately increasing the probability of success for promising therapeutic candidates targeting the ATM kinase.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C27H36N6O3 | CID 130453737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor [animbiosci.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming ATM Inhibitor-1 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM Inhibitor-1 and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons and what should I do?
-
Possible Causes:
-
Redundant DNA Damage Response (DDR) Pathways: Cancer cells may compensate for ATM inhibition by upregulating parallel DNA repair pathways, such as the DNA-dependent protein kinase (DNA-PKcs) or the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathways.[1][2][3]
-
Defects in Downstream Signaling: Mutations or alterations in downstream targets of ATM, such as p53 or Chk2, can render the inhibition of ATM ineffective in inducing cell cycle arrest or apoptosis.[3][4][5]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor.
-
-
Troubleshooting & Solutions:
-
Profile Your Cell Line: Perform baseline molecular characterization to understand the status of key DDR proteins (ATM, ATR, DNA-PKcs, PARP, BRCA1/2) and cell cycle checkpoint proteins (p53, Chk2).
-
Combination Therapy (Synthetic Lethality): The most effective strategy is to combine ATM inhibitors with other agents to exploit synthetic lethality.[6][7]
-
PARP Inhibitors (PARPi): In cells with ATM deficiency or inhibition, the combination with a PARPi can be synthetically lethal.[7][8][9][10] This is particularly effective in tumors with defects in homologous recombination (HR) repair.[7]
-
ATR Inhibitors (ATRi): Dual inhibition of ATM and ATR can lead to synergistic cancer cell killing by abrogating both the G1 and G2/M checkpoints.[10][11][12]
-
DNA-PKcs Inhibitors: Since DNA-PKcs can have overlapping functions with ATM, co-inhibition may be effective.[1][2]
-
Chk1 Inhibitors: The combination of ATM and Chk1 inhibitors can synergistically promote apoptosis.[6]
-
-
2. I'm observing reduced efficacy of this compound after an initial response (acquired resistance). How can I investigate and overcome this?
-
Possible Causes:
-
Genomic Instability and Clonal Selection: Resistant clones with mutations that reactivate DNA repair pathways or bypass ATM-dependent checkpoints may be selected for during treatment.
-
Signaling Pathway Rewiring: Cancer cells can rewire their signaling networks to become less dependent on the ATM pathway.[13] This can involve the upregulation of pro-survival pathways.
-
Metabolic Reprogramming: ATM inhibition has been shown to affect glucose metabolism.[14] Resistant cells might adapt their metabolism to survive.
-
-
Troubleshooting & Solutions:
-
Characterize Resistant Clones: Isolate and characterize the resistant cell population. Compare their genomic and proteomic profiles to the parental, sensitive cells.
-
Combination Strategies:
-
3. How can I confirm that this compound is effectively inhibiting its target in my cells?
-
Solution:
-
Western Blot Analysis: The most direct method is to assess the phosphorylation status of known ATM downstream targets. Upon DNA damage (e.g., induced by ionizing radiation), ATM autophosphorylates at Ser1981 and phosphorylates other substrates.[18]
-
Key proteins to check:
-
Reduced p-ATM (Ser1981): Shows direct inhibition of ATM kinase activity.
-
Reduced p-Chk2 (Thr68): A key downstream checkpoint kinase.[23]
-
Reduced p-p53 (Ser15): A critical tumor suppressor activated by ATM.[12][23]
-
Reduced p-H2AX (γH2AX): While ATM contributes to H2AX phosphorylation, this is also a marker of DNA double-strand breaks. A reduction in the repair of these breaks (persistent foci) is expected.[15]
-
-
-
4. My cells are arresting in the cell cycle but not undergoing apoptosis. How can I enhance the cytotoxic effect?
-
Possible Cause:
-
A robust cell cycle arrest may allow cells time to repair DNA damage through alternative, less efficient pathways, thus preventing cell death. For instance, PARP inhibition in ATM-deficient cells can be cytostatic rather than cytotoxic.[10]
-
-
Troubleshooting & Solutions:
-
Force Mitotic Entry: Combine the ATM inhibitor with an inhibitor of a G2/M checkpoint protein like a Chk1 or ATR inhibitor.[6][12][21] This will force cells with unrepaired DNA damage into mitosis, leading to mitotic catastrophe and apoptosis.
-
Induce Synthetic Lethality: As mentioned in FAQ 1, combining with PARP or ATR inhibitors is a powerful strategy to convert a cytostatic response into a cytotoxic one.[10]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of ATM Inhibitors Alone and in Combination
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549 (Lung Cancer) | M3541 | 1 µmol/L | Inhibited IR-induced ATM signaling and DSB repair | [15] |
| Jeko-1, Maver-1, Z-138 (Lymphoma) | Romidepsin + KU60019 | Varies | Synergistic cytotoxic effect, increased apoptosis | [21] |
| MDA-MB-468 (PTEN-deficient Breast Cancer) | KU-60019 + Cisplatin | Varies | Preferentially sensitizes to cisplatin, increased apoptosis | [24] |
| Multiple Cancer Cell Lines (14 total) | M4076 + Ionizing Radiation | Varies | Suppressed growth and proliferation across all lines | [18] |
| ATM-deficient CRC | Olaparib (PARPi) | Varies | Increased sensitivity compared to ATM-proficient cells | [25] |
| TNBC PDX Models (26 total) | M4344 (ATRi) + M4076 (ATMi) | 10 mg/kg + 50 mg/kg | Significant tumor growth inhibition | [12] |
Key Experimental Protocols
1. Western Blot for ATM Pathway Inhibition
-
Objective: To assess the phosphorylation status of ATM and its downstream targets.
-
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with this compound at the desired concentration for 1-2 hours.
-
Induce DNA damage (e.g., treat with 5 Gy ionizing radiation) and incubate for the desired time (e.g., 1-6 hours).[15]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ATM S1981, anti-p-Chk2 T68, anti-p-p53 S15, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
2. Clonogenic Survival Assay
-
Objective: To determine the long-term effect of this compound on cell proliferation and survival, especially in combination with DNA damaging agents.
-
Methodology:
-
Trypsinize and count cells, then seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound alone or in combination with another agent (e.g., ionizing radiation).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
3. Immunofluorescence for γH2AX Foci
-
Objective: To visualize and quantify DNA double-strand breaks. Persistent foci after treatment indicate impaired DNA repair.
-
Methodology:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound and/or a DNA damaging agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of foci per nucleus. An increase in the number of foci after treatment indicates impaired DSB repair.[15]
-
Visualizations
Caption: ATM signaling pathway in response to DNA double-strand breaks.
Caption: Workflow for addressing ATM inhibitor resistance.
Caption: Principle of synthetic lethality with ATM and PARP inhibitors.
References
- 1. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-redundant Functions of ATM and DNA-PKcs in Response to DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells [mdpi.com]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Advances in the research of ATM/ATR inhibitor-mediated synthetic lethality in prostate cancer [tumorsci.org]
- 12. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ATM inhibition blocks glucose metabolism and amplifies the sensitivity of resistant lung cancer cell lines to oncogene driver inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 20. oncotarget.com [oncotarget.com]
- 21. oncotarget.com [oncotarget.com]
- 22. Cancer Cells Haploinsufficient for ATM Are Sensitized to PARP Inhibitors by MET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. ATM inhibition induces synthetic lethality and enhances sensitivity of PTEN-deficient breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
How to resolve ATM Inhibitor-1 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ATM Inhibitor-1 in aqueous media.
Troubleshooting Guide: Resolving this compound Solubility Issues
Researchers often encounter challenges in dissolving hydrophobic molecules like this compound in aqueous solutions for in vitro and in vivo experiments. The following guide provides a systematic approach to overcoming these solubility issues.
Problem: Precipitate forms when adding this compound stock solution to aqueous buffer or cell culture media.
This is a common issue arising from the low aqueous solubility of the compound. The organic solvent from the stock solution disperses into the aqueous phase, causing the inhibitor to crash out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on datasheets for similar small molecule ATM inhibitors like M3541 and KU-55933, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution.[1][2] It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Q2: My experiment requires a very low percentage of DMSO. How can I achieve a stable working solution?
A2: If a low final DMSO concentration is required (e.g., <0.1%), direct dilution of a high-concentration DMSO stock into an aqueous buffer will likely cause precipitation. Consider these strategies:
-
Serial Dilution: Perform an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent or in cell culture medium containing serum, which can help stabilize the compound.
-
Use of Solubilizing Agents: Incorporate excipients into your aqueous medium. These can include:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic drug, increasing its solubility.[3][4][5]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with the inhibitor, enhancing its aqueous solubility.[6][7][8]
-
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[9] However, it is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the intended concentration and duration of exposure.[10][11][12][13]
| Solvent | Typical Concentration Range in Cell Culture | Potential Effects |
| DMSO | 0.1% - 0.5% (v/v) | Can induce cell differentiation or stress at higher concentrations.[10] |
| Ethanol | 0.1% - 0.5% (v/v) | Generally less toxic than DMSO but can still affect cellular processes.[11] |
Q4: I need to prepare this compound for in vivo animal studies. How should I formulate it?
A4: Formulations for in vivo use require careful consideration of biocompatibility and stability. A common approach for poorly soluble drugs is to use a vehicle mixture. For example, a formulation for a similar ATM inhibitor involved dissolving the compound in a mixture of PEG300, Tween-80, and a saline or aqueous buffer.[1] Another strategy is the use of lipid-based formulations or creating a salt form of the drug to improve solubility.[14][15][16]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to add based on the mass of the inhibitor and its molecular weight to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Experimental Protocol: Preparation of a Working Solution for Cell Culture (Example)
This protocol aims for a final concentration of 10 µM this compound with 0.1% DMSO.
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Immediately and vigorously mix the solution by pipetting or gentle vortexing to ensure rapid dispersion and minimize precipitation.
-
Application: Add the final working solution to your cells promptly.
ATM Signaling Pathway
ATM (Ataxia Telangiectasia Mutated) is a critical protein kinase that acts as a primary sensor of DNA double-strand breaks (DSBs).[17][18] Upon activation, ATM initiates a complex signaling cascade to orchestrate DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.[18][19][20] This prevents the propagation of damaged DNA. ATM inhibitors block this activity, sensitizing cancer cells to DNA-damaging agents.[20][21][22]
Caption: The ATM signaling pathway in response to DNA damage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. brieflands.com [brieflands.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. abeomics.com [abeomics.com]
- 19. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 21. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
Improving the in vivo efficacy and bioavailability of ATM Inhibitor-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy and bioavailability of ATM Inhibitor-1.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during in vivo experiments with this compound.
1. Poor Oral Bioavailability
-
Question: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What could be the cause, and how can we improve it?
-
Answer: Low oral bioavailability of kinase inhibitors like this compound is often attributed to poor aqueous solubility and high lipophilicity.[1][2] This can lead to inefficient absorption from the gastrointestinal tract.[1][2] Here are several strategies to address this issue:
-
Formulation Optimization:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubility and absorption.[3][4]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer carrier can improve its dissolution rate and, consequently, its bioavailability.[5]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.[6][7]
-
Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, or cyclodextrins in the formulation can improve the solubility of the compound in the gastrointestinal fluids.[4][6]
-
-
Salt Formation:
-
2. Suboptimal In Vivo Efficacy
-
Question: Despite achieving adequate plasma exposure, the desired anti-tumor efficacy of this compound in our xenograft model is lower than expected. What are the potential reasons?
-
Answer: Suboptimal in vivo efficacy, even with sufficient plasma levels, can be due to several factors related to the drug's mechanism of action and the experimental design. ATM inhibitors function by blocking the DNA damage response, making cancer cells more susceptible to DNA-damaging agents.[10][11]
-
Combination Therapy Schedule: The timing of this compound administration relative to the DNA-damaging agent (e.g., chemotherapy or radiation) is critical. For instance, in a study with an orally active ATM inhibitor, it was administered daily for three days, starting 24 hours after irinotecan dosing.[12] Ensure your dosing schedule is optimized to maximize the synergistic effect.
-
Tumor Model Selection: The genetic background of the tumor model is crucial. Tumors with inherent defects in other DNA damage repair pathways (e.g., BRCA1/2 mutations) may exhibit synthetic lethality with ATM inhibition and show a more robust response.[13]
-
Drug Penetration to the Tumor: Assess the concentration of this compound in the tumor tissue. Poor penetration can limit its efficacy at the target site.
-
Target Engagement: Confirm that this compound is inhibiting its target, ATM kinase, within the tumor tissue at the administered dose. This can be assessed by measuring the phosphorylation of downstream ATM targets like p53 or CHK2.[13][14]
-
3. High Inter-Animal Variability
-
Question: We are observing significant variability in plasma concentrations and tumor growth inhibition between animals in the same treatment group. How can we reduce this variability?
-
Answer: High inter-animal variability can compromise the statistical power of your study. Several factors can contribute to this:
-
Formulation-Related Issues: Poorly optimized formulations can lead to inconsistent drug release and absorption. Ensuring a homogenous and stable formulation is crucial.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs.[9] Standardize the feeding schedule of the animals relative to drug administration.
-
Animal Handling and Dosing Technique: Ensure consistent and accurate oral gavage or other administration techniques to minimize variability in the administered dose.
-
Animal Health: Use healthy animals of a consistent age and weight range.
-
Quantitative Data on ATM Inhibitors
The following table summarizes publicly available pharmacokinetic and efficacy data for several ATM inhibitors to provide a reference for expected parameters.
| Inhibitor | Animal Model | Dose & Route | Key Pharmacokinetic/Efficacy Data | Reference |
| AZD0156 | Rat | N/A | Good bioavailability (>100%), moderate clearance (22.5 mL/min/kg), and a half-life of 2.7 hours. | [15] |
| AZ31 | N/A | N/A | Moderate bioavailability (31%) with improved solubility (590 µM) and lower clearance rates (50 mL/min/kg). | [16] |
| KU-60019 | Mouse | N/A | Effectively radiosensitized resistant glioma cancers in mice, especially those with mutant p53. | [16] |
| This compound (Compound 21) | SW620 Mice | 50 mg/kg p.o. | In combination with 50 mg/kg irinotecan, significantly reduced tumor growth. | [12] |
Detailed Methodologies
1. In Vivo Pharmacokinetic (PK) Study Protocol
This protocol provides a general framework for assessing the pharmacokinetics of this compound in rodents.
-
Animals: Healthy, 7-week-old Sprague Dawley rats (140–240 g) are commonly used.[17] House the animals with free access to food and water.
-
Dosing:
-
Formulate this compound in a suitable vehicle (e.g., a lipid-based formulation or a suspension in 0.5% methylcellulose).
-
Administer a single dose via oral gavage. It is recommended to use at least two dose levels, 5-10 fold apart, to assess dose-linearity.[18]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.
-
2. In Vivo Efficacy Study Protocol (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Line and Animal Model:
-
Select a suitable human cancer cell line for implantation.
-
Implant tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, and combination of this compound and DNA-damaging agent).
-
-
Dosing Regimen:
-
Administer this compound and the DNA-damaging agent according to a predefined schedule and route. For example, this compound could be given orally daily, while the chemotherapeutic agent is administered intraperitoneally once a week.
-
-
Efficacy Endpoints:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: ATM Signaling Pathway and Inhibition.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. lonza.com [lonza.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for ATM Pathway Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Western blot analysis of ATM pathway proteins.
Frequently Asked Questions (FAQs)
General Issues
Q1: I am not seeing any bands for my target ATM pathway protein.
A1: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Protein Expression and Loading:
-
Confirm that your cell line or tissue type expresses the target protein at a detectable level. You can check protein expression databases like The Human Protein Atlas or BioGPS.[1]
-
Ensure you are loading a sufficient amount of protein. For whole-cell extracts, a minimum of 20-30 µg per lane is recommended. For low-abundance or post-translationally modified proteins, you may need to load up to 100 µg.[1]
-
Always include a positive control lysate known to express the target protein to validate your antibody and protocol.[2]
-
-
Antibody Performance:
-
Verify that the primary antibody is validated for Western blotting and is specific to the target protein in the species you are studying.[3]
-
Ensure the primary and secondary antibodies are compatible (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[4]
-
Check the recommended antibody dilution on the manufacturer's datasheet and consider optimizing the concentration.[5] Using a fresh dilution of the antibody is recommended as reusing diluted antibodies can lead to reduced efficacy.[1][6]
-
-
Transfer Efficiency:
-
ATM is a large protein (~350 kDa), which can be challenging to transfer efficiently.[7][8]
-
For high molecular weight proteins, consider a wet transfer at 4°C for 3-4 hours or overnight at a lower voltage (e.g., 15-20V).[1][9][10]
-
Reduce the methanol concentration in your transfer buffer to 5-10% to improve the transfer of large proteins.[1]
-
Use a PVDF membrane, which is often recommended for larger proteins. Ensure it is properly activated with methanol before use.[3][6][9]
-
You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[3][9][11]
-
-
Detection:
Q2: I am observing high background on my Western blot.
A2: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Blocking:
-
Insufficient blocking is a primary cause of high background.[13] Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[2][5][14]
-
For phospho-specific antibodies, it is often recommended to use 5% BSA in TBST instead of milk, as milk contains phosphoproteins (like casein) that can cause non-specific binding.[1][12][15][16]
-
-
Antibody Concentration:
-
Washing Steps:
-
Membrane Handling:
Q3: I am seeing multiple bands or non-specific bands.
A3: The presence of unexpected bands can be due to several reasons:
-
Non-Specific Antibody Binding:
-
Protein Isoforms or Modifications:
-
Your target protein may exist in multiple isoforms or have post-translational modifications (e.g., phosphorylation, glycosylation) that cause it to migrate at different molecular weights.[1][20][21] Consult resources like UniProt for information on known isoforms and modifications of your target protein.
-
ATM itself is a large protein that can be subject to modifications and may appear as multiple bands under certain conditions.
-
-
Protein Degradation:
-
Protein Aggregation:
Phospho-Specific Antibody Issues
Q4: My phospho-specific antibody is giving a weak or no signal.
A4: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.
-
Sample Preparation is Critical:
-
To preserve the phosphorylation state of your target protein, it is crucial to work quickly, keep samples on ice, and use a lysis buffer supplemented with both protease and phosphatase inhibitors.[1][15][23][24]
-
Consider treating your cells with a relevant stimulus to induce phosphorylation of your target protein.
-
-
Low Abundance:
-
Antibody Incubation:
-
For phospho-specific antibodies, an overnight incubation at 4°C is often recommended to enhance the signal.[24]
-
-
Control Experiments:
-
To confirm the specificity of your phospho-antibody, you can treat a control lysate with a phosphatase (e.g., calf intestinal phosphatase or lambda protein phosphatase). A phospho-specific signal should be absent or significantly reduced after phosphatase treatment.[15]
-
Quantitative Data Summary
The following tables provide recommended starting points for key experimental parameters. Note that optimal conditions should be determined empirically for each specific antibody and experimental system.
Table 1: Recommended Antibody Dilutions and Protein Loading
| Protein Target | Antibody Type | Recommended Primary Antibody Dilution | Recommended Protein Load | Reference |
| ATM | Polyclonal | 1:500 - 1:2000 | 20-100 µg | [26] |
| ATM | Polyclonal | 1:5000 - 1:25000 | 20-100 µg | |
| ATM | Monoclonal | Varies by manufacturer | 20-100 µg | [27] |
| Phospho-ATM (Ser1981) | Varies | Varies by manufacturer | 50-100 µg | [28] |
| Other ATM Substrates | Varies | Varies by manufacturer | 20-100 µg | [29] |
Table 2: Gel Electrophoresis and Transfer Conditions for ATM
| Parameter | Recommendation | Rationale | Reference |
| Gel Percentage | 3-8% Tris-Acetate or 6-7% Tris-Glycine | To resolve high molecular weight proteins like ATM (~350 kDa). | [9][10] |
| Running Conditions | 95-150V | Slower migration helps in better separation of large proteins. | [10] |
| Transfer Type | Wet Transfer | Generally more efficient for large proteins. | [1] |
| Transfer Buffer | 25mM Tris, 192mM Glycine, 5-10% Methanol | Lower methanol improves transfer of high MW proteins. | [1] |
| Transfer Conditions | 70V for 3-4 hours at 4°C or 15-30V overnight at 4°C | Extended transfer time is necessary for large proteins. | [1][9][10] |
Detailed Experimental Protocol: Western Blot for ATM Pathway Proteins
This protocol provides a general framework. Please refer to the manufacturer's datasheet for your specific antibodies for any specialized recommendations.
-
Sample Preparation (Cell Lysates):
-
Culture and treat cells as required for your experiment. To induce ATM pathway activation, you can treat cells with ionizing radiation or other DNA-damaging agents.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][10][19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix your protein samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Load 20-100 µg of protein per lane into a low-percentage polyacrylamide gel (e.g., 6-8%). Also, load a molecular weight marker.[10][30]
-
Run the gel at a constant voltage until the dye front reaches the bottom. For large proteins, running the gel at a lower voltage in a cold room or on ice can improve resolution.[3]
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[11][17]
-
Perform a wet transfer, preferably overnight at a low constant voltage (e.g., 20-30V) or for 3-4 hours at a higher voltage (e.g., 70V) at 4°C.[1][9][10]
-
-
Immunodetection:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.[10] For phospho-specific antibodies, 5% BSA in TBST is recommended.[15][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: ATM Signaling Pathway Activation in Response to DNA Damage.
Caption: Standard Western Blot Experimental Workflow.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Characterization of ATM Expression, Localization, and Associated DNA-dependent Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. clyte.tech [clyte.tech]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 20. genuinbiotech.com [genuinbiotech.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. sysy.com [sysy.com]
- 23. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 24. blog.cellsignal.com [blog.cellsignal.com]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. ATM antibody (27156-1-AP) | Proteintech [ptglab.com]
- 27. ATM Monoclonal Antibody (C.74.4) (MA5-14871) [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. ATM Substrates Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 30. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Incubation Time for Maximal ATM Inhibition
Welcome to the technical support center for optimizing ATM inhibition in cellular assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals achieve maximal and consistent ATM inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for an ATM inhibitor to achieve maximal effect?
A1: The optimal incubation time for an ATM inhibitor can vary significantly depending on several factors, including the specific inhibitor used, its concentration, the cell line, and the method of inducing DNA damage. Pre-incubation times ranging from 30 minutes to 24 hours have been reported in the literature.[1][2][3] For potent, cell-permeable inhibitors, a pre-incubation of 1 to 4 hours before inducing DNA damage is a common starting point.[2][4] However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q2: How can I determine the optimal incubation time for my specific cell line and ATM inhibitor?
A2: A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with the ATM inhibitor for varying durations (e.g., 0.5, 1, 2, 4, 8, and 24 hours) before inducing DNA damage. After inducing damage and allowing for a short recovery period (e.g., 30-60 minutes), you can assess the level of ATM inhibition by measuring the phosphorylation of downstream targets like Chk2 (Thr68), p53 (Ser15), or H2AX (Ser139).[2][4][5] The time point at which you observe the lowest level of phosphorylation of these markers indicates the optimal incubation time.
Q3: Can prolonged incubation with an ATM inhibitor lead to off-target effects or cellular toxicity?
A3: Yes, long incubation times with any small molecule inhibitor can potentially lead to off-target effects or cellular toxicity. It is essential to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your time-course experiment. Choose an incubation time that provides maximal ATM inhibition without significantly impacting cell viability. Some studies have shown that transient inhibition of ATM can be sufficient to sensitize cells to DNA damaging agents, minimizing long-term toxicity.[1][2]
Q4: Should the ATM inhibitor be present in the media after DNA damage is induced?
A4: This depends on the experimental question. If you are interested in the role of ATM in the immediate DNA damage response, it is crucial to have the inhibitor present during and after the damage induction. For experiments investigating the long-term effects of ATM inhibition on cell fate (e.g., cell cycle arrest, apoptosis, or senescence), the inhibitor may be kept in the culture medium for the duration of the experiment. However, for some applications, transient inhibition may be sufficient.[1][2]
Q5: How do I confirm that ATM is activated in my experimental system before testing an inhibitor?
A5: Before testing an inhibitor, it is critical to confirm that your method of DNA damage induction (e.g., ionizing radiation (IR), etoposide, bleomycin, or H₂O₂) effectively activates the ATM signaling pathway in your chosen cell line.[5] You can do this by treating your cells with the DNA damaging agent and then measuring the phosphorylation of ATM at Ser1981 and its downstream targets like Chk2 (Thr68) and p53 (Ser15) via Western blotting or immunofluorescence.[4][6] A robust increase in the phosphorylation of these proteins indicates successful ATM activation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no ATM inhibition observed. | 1. Suboptimal incubation time: The inhibitor may not have had enough time to reach its target and exert its effect. 2. Inhibitor concentration is too low: The concentration of the inhibitor may be insufficient to fully block ATM kinase activity. 3. Poor inhibitor stability or cell permeability: The inhibitor may be degrading in the culture medium or may not be efficiently entering the cells. 4. Ineffective DNA damage induction: The stimulus used may not be sufficient to activate ATM. | 1. Perform a time-course experiment to determine the optimal pre-incubation time (see FAQ A2). 2. Perform a dose-response experiment to identify the optimal inhibitor concentration. 3. Check the manufacturer's instructions for inhibitor stability and solubility. Consider using a different, more cell-permeable inhibitor. 4. Confirm ATM activation in response to your DNA damaging agent (see FAQ A5). |
| High background phosphorylation of ATM targets. | 1. Basal ATM activity: Some cell lines may have a high basal level of ATM activity due to endogenous DNA damage or other cellular stresses. 2. Antibody non-specificity: The antibody used for detection may be cross-reacting with other proteins. | 1. Ensure cells are healthy and not under stress from culture conditions (e.g., over-confluence, nutrient deprivation). 2. Validate your antibody by including appropriate controls, such as using ATM-deficient (AT) cells or siRNA-mediated knockdown of ATM. |
| Cell death or morphological changes observed after inhibitor treatment. | 1. Inhibitor toxicity: The inhibitor concentration or incubation time may be causing cytotoxicity. 2. Off-target effects: The inhibitor may be affecting other essential cellular pathways. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) at different inhibitor concentrations and incubation times. Choose conditions that minimize toxicity. 2. Consider using a more specific ATM inhibitor or validating your findings with a second inhibitor with a different chemical scaffold. |
| Variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect the cellular response. 2. Inconsistent timing: Precise timing of inhibitor addition, DNA damage induction, and cell harvesting is critical for reproducible results. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Create a detailed and standardized experimental timeline and adhere to it strictly for all experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal pre-incubation time for an ATM inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ATM inhibitor of choice
-
DNA damaging agent (e.g., etoposide, ionizing radiation source)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against p-ATM (Ser1981), ATM, p-Chk2 (Thr68), Chk2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Addition: On the day of the experiment, add the ATM inhibitor at a predetermined concentration to the cells at different time points (e.g., 24, 8, 4, 2, 1, and 0.5 hours) before inducing DNA damage. Include a vehicle control (e.g., DMSO).
-
DNA Damage Induction: At time zero, induce DNA damage. For chemical inducers like etoposide, add it directly to the media. For ionizing radiation, irradiate the cells.
-
Post-Damage Incubation: Incubate the cells for a short period (e.g., 30-60 minutes) to allow for the DNA damage response to initiate.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Analyze the band intensities for the phosphorylated proteins relative to the total protein and the loading control. The time point with the most significant reduction in the phosphorylation of ATM targets indicates the optimal incubation time.
Protocol 2: Measuring ATM Inhibition by Immunofluorescence for γH2AX Foci
This protocol provides a method to visually assess ATM inhibition by quantifying the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in multi-well plates
-
ATM inhibitor
-
DNA damaging agent
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (p-H2AX Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the ATM inhibitor for the optimized incubation time, followed by DNA damage induction. Include appropriate controls (vehicle control, no damage control).
-
Fixation: After a desired post-damage incubation period (e.g., 1-4 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain the nuclei with DAPI for 5 minutes, and then wash again. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant reduction in the number of foci in the inhibitor-treated cells compared to the vehicle-treated cells indicates effective ATM inhibition.
Data Presentation
Table 1: Example Time-Course Data for ATM Inhibition
| Pre-incubation Time (hours) | p-Chk2 (Thr68) Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.5 | 65 | 98 |
| 1 | 30 | 97 |
| 2 | 15 | 95 |
| 4 | 12 | 94 |
| 8 | 11 | 88 |
| 24 | 10 | 75 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Caption: Experimental Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Decision Tree for Incomplete ATM Inhibition.
References
- 1. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ATM Inhibition: A Comparative Guide to Assessing Downstream Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a key target in cancer therapy.[1] Validating the efficacy of ATM inhibitors requires robust methods to assess their impact on downstream signaling. This guide provides a comparative overview of common ATM inhibitors and details key experimental protocols for measuring the phosphorylation of downstream substrates, a direct indicator of ATM kinase activity.
Comparison of ATM Inhibitors
The potency of ATM inhibitors can be compared by their half-maximal inhibitory concentration (IC50) against ATM kinase activity and their ability to block the phosphorylation of downstream targets in cellular assays. The following tables summarize key data for several well-characterized ATM inhibitors.
| ATM Inhibitor | Biochemical IC50 (nM) | Cellular Assay: Inhibition of Substrate Phosphorylation | Key Selectivity Notes |
| KU-55933 | 12.9 | Estimated IC50 of ~300 nM for inhibiting ionizing radiation-induced p53 Ser15 phosphorylation. | Highly selective for ATM over DNA-PK, PI3K/PI4K, ATR, and mTOR. |
| KU-60019 | 6.3 | An analog of KU-55933 with improved potency. | Potent and specific ATM kinase inhibitor. |
| AZD0156 | 0.58 | Abrogates irradiation-induced phosphorylation of ATM substrates at low nanomolar concentrations. | Potent, selective, and orally bioavailable. |
| M3541 | <1 | 1 µM completely suppresses radiotherapy-induced ATM phosphorylation in A549 cells. IC50 for pCHK2 (Thr68) inhibition in a panel of cell lines is in the nanomolar range. | Highly potent and selective against a large panel of human kinases. |
| M4076 | Sub-nanomolar | Similar cellular potency to M3541, effectively suppressing radiotherapy-induced ATM signaling. | Structurally related to M3541 with improved pharmacological properties.[2] |
Note: Cellular IC50 values can vary depending on the cell line and experimental conditions.
ATM Signaling Pathway and Inhibition
ATM is activated by DNA double-strand breaks (DSBs) and, in turn, phosphorylates a multitude of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[3] Key substrates for assessing ATM activity include CHK2, p53, and the histone variant H2AX. Inhibition of ATM blocks this signaling cascade.
Caption: ATM signaling cascade upon DNA damage and its inhibition.
Experimental Workflow for Validating ATM Inhibition
A general workflow to validate an ATM inhibitor involves inducing DNA damage, treating cells with the inhibitor, and then assessing the phosphorylation of downstream substrates using various immunoassays.
Caption: Workflow for assessing ATM inhibitor efficacy.
Detailed Experimental Protocols
Western Blot for Phospho-CHK2 (Thr68) and Phospho-p53 (Ser15)
Western blotting is a widely used technique to detect changes in protein phosphorylation.
a. Sample Preparation and Lysis:
-
Culture cells to the desired confluency and treat with DNA damaging agents and/or ATM inhibitors as per the experimental design.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-CHK2 (Thr68) or phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total CHK2, total p53, or a loading control like GAPDH or β-actin.
ELISA for Phospho-p53 (Ser15)
ELISA provides a quantitative measure of specific protein phosphorylation.
a. Plate Preparation and Sample Addition:
-
Use a 96-well plate pre-coated with a capture antibody for total p53.
-
Prepare cell lysates as described for Western blotting.
-
Add diluted cell lysates and standards to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C to allow the capture antibody to bind to p53.
b. Detection:
-
Wash the wells four times with wash buffer.
-
Add a detection antibody specific for p53 phosphorylated at Ser15 to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound secondary antibody.
c. Signal Development and Measurement:
-
Add a TMB substrate solution to each well.
-
Incubate in the dark for 30 minutes.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of phospho-p53 (Ser15) in the samples based on the standard curve.
Immunofluorescence for γH2AX (Ser139) Foci
The formation of nuclear foci containing phosphorylated H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks.
a. Cell Preparation:
-
Grow cells on coverslips in a multi-well plate.
-
Treat with DNA damaging agents and ATM inhibitors as required.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[4]
-
Wash the cells three times with PBS.[4]
-
Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[4]
b. Staining:
-
Block with 5% BSA in PBS for 30-60 minutes to reduce nonspecific antibody binding.[4]
-
Incubate with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.[4]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[4]
-
Wash the cells three times with PBS.
c. Imaging and Analysis:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.[4]
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. A decrease in the number and intensity of foci in inhibitor-treated cells compared to the control indicates successful ATM inhibition.
References
- 1. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATM Inhibitors: ATM Inhibitor-1 vs. KU-55933
For researchers, scientists, and drug development professionals, the selection of a potent and selective ATM kinase inhibitor is critical for advancing research in DNA damage response and cancer therapeutics. This guide provides an objective comparison of two prominent ATM inhibitors, ATM Inhibitor-1 and KU-55933, focusing on their efficacy, selectivity, and the experimental data supporting their activity.
Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA double-strand break (DSB) response, a critical cellular process that maintains genomic integrity. Inhibition of ATM has emerged as a promising strategy in cancer therapy, as it can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy. This guide delves into the specifics of two ATP-competitive ATM inhibitors, offering a clear comparison to aid in the selection of the most appropriate compound for your research needs.
Quantitative Efficacy and Selectivity
The following table summarizes the key quantitative data for this compound and KU-55933, including their half-maximal inhibitory concentrations (IC50) against ATM and a panel of other kinases to illustrate their selectivity.
| Parameter | This compound | KU-55933 |
| Target | ||
| ATM (IC50) | 0.7 nM[1] | 12.9 nM[2][3] |
| ATM (Ki) | Not Reported | 2.2 nM[3] |
| Selectivity Panel (IC50) | ||
| DNA-PK | 2.8 µM[1] | 2.5 µM[2] |
| mTOR | 21 µM[1] | 9.3 µM |
| PI3Kα | 3.8 µM[1] | 16.6 µM (PI3K) |
| PI3Kβ | 10.3 µM[1] | Not Reported |
| PI3Kγ | 3 µM[1] | Not Reported |
| PI3Kδ | 0.73 µM[1] | Not Reported |
| ATR | >30 µM (cellular assay)[1] | >100 µM |
Mechanism of Action and Cellular Effects
Both this compound and KU-55933 are ATP-competitive inhibitors of ATM kinase.[3] By binding to the ATP-binding pocket of the ATM protein, they prevent the phosphorylation of downstream substrates that are crucial for initiating the DNA damage response. This inhibition leads to a failure in cell cycle checkpoint activation, DNA repair, and, in some contexts, apoptosis.
KU-55933 has been shown to block the phosphorylation of Akt, a key protein in cell survival pathways, and can induce G1 cell cycle arrest and apoptosis in cancer cells with overactivated Akt.[4] It has also been demonstrated to sensitize cancer cells to ionizing radiation and chemotherapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical experimental protocols used to characterize these inhibitors.
In Vitro Kinase Assay (KU-55933)
A common method to determine the potency of an ATM inhibitor is through an in vitro kinase assay using immunoprecipitated ATM.
-
ATM Immunoprecipitation: ATM is isolated from HeLa cell nuclear extracts using a rabbit polyclonal antiserum targeting the C-terminal 400 amino acids of the ATM protein. The antibody-ATM complex is then captured on Protein A-Sepharose beads.
-
Kinase Reaction: The immunoprecipitated ATM is incubated with a substrate, such as a glutathione S-transferase (GST)-p53 fusion protein, in a kinase buffer containing ATP. The inhibitor (KU-55933) is added at varying concentrations.
-
Detection: The phosphorylation of the substrate is measured, typically through the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) or by using phospho-specific antibodies in an ELISA or Western blot format. The IC50 value is then calculated from the dose-response curve.[5]
Cellular Assay for ATM Inhibition
To assess the activity of the inhibitors in a cellular context, the phosphorylation of downstream ATM targets is monitored.
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa) is cultured and then treated with the ATM inhibitor at various concentrations for a defined period before inducing DNA damage.
-
DNA Damage Induction: DNA double-strand breaks are typically induced by treating the cells with ionizing radiation (IR) or a radiomimetic chemical.
-
Analysis of Protein Phosphorylation: Whole-cell lysates are prepared, and the phosphorylation status of key ATM substrates, such as p53 (at Ser15), Chk2 (at Thr68), or H2AX (at Ser139), is analyzed by Western blotting using phospho-specific antibodies. A reduction in the phosphorylation of these substrates in the presence of the inhibitor indicates its cellular efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATM signaling pathway and a typical experimental workflow for evaluating ATM inhibitors.
Caption: ATM Signaling Pathway and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evaluation of ATM Kinase Inhibitor KU-55933 as Potential Anti-Toxoplasma gondii Agent [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
Cross-Validation of ATM Inhibitor-1 Effects with ATM siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common methods for studying the function of the Ataxia Telangiectasia Mutated (ATM) kinase: chemical inhibition using ATM Inhibitor-1 and genetic knockdown using ATM siRNA. Both approaches are pivotal in understanding the role of ATM in the DNA damage response (DDR) and for the development of novel cancer therapies. This document offers an objective comparison of their performance, supported by experimental data and detailed protocols.
Introduction to ATM and its Role in the DNA Damage Response
Ataxia Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[1][2][3] Upon activation by DSBs, ATM phosphorylates a multitude of downstream targets to orchestrate a complex signaling network that leads to cell cycle arrest, DNA repair, or apoptosis.[1][4][5] Given its critical role in maintaining genomic integrity, ATM is a key target in cancer research and therapy.
Mechanism of Action: this compound vs. ATM siRNA
The primary distinction between this compound and ATM siRNA lies in their mechanism of action at the molecular level.
-
This compound: This small molecule acts as a direct antagonist of the ATM kinase. It competitively binds to the ATP-binding pocket of the ATM protein, thereby preventing the phosphorylation of its downstream substrates.[6][7] This rapidly and potently ablates the signaling output of the ATM pathway without affecting the overall expression level of the ATM protein.
-
ATM siRNA (short interfering RNA): This method utilizes the cellular machinery of RNA interference (RNAi) to reduce the expression of the ATM protein. A synthetic siRNA duplex corresponding to a sequence within the ATM mRNA is introduced into cells. This leads to the degradation of the target mRNA, thereby preventing the translation of the ATM protein.[8][9] The consequence is a reduction in the total amount of ATM protein available to participate in the DNA damage response.
Comparative Effects on Cellular Processes
Both ATM inhibition and siRNA-mediated knockdown are expected to produce similar phenotypic outcomes due to the convergence of their effects on the ATM signaling pathway. However, the kinetics and specificity of these effects can differ.
| Cellular Process | Effect of this compound | Effect of ATM siRNA Knockdown |
| DNA Damage Response | Rapid inhibition of downstream phosphorylation (e.g., p-CHK2, p-p53) | Delayed reduction in downstream signaling dependent on ATM protein turnover |
| Cell Cycle Progression | Induction of cell cycle arrest, particularly at the G1/S and G2/M checkpoints | Similar induction of cell cycle arrest, may be less acute than with inhibitors |
| Apoptosis | Potentiation of apoptosis, especially in combination with DNA damaging agents | Increased apoptosis following DNA damage |
| Radiosensitivity | Significant enhancement of cellular sensitivity to ionizing radiation | Increased radiosensitivity of cells |
| Cell Proliferation | Reduction in cell proliferation, particularly in cancer cells | Decreased cell proliferation rates |
Experimental Data Summary
The following table summarizes representative quantitative data from studies utilizing either ATM inhibitors or ATM siRNA to highlight their comparative efficacy. Note: The data presented here are compiled from different studies and are intended for illustrative comparison. Direct head-to-head quantitative comparisons may vary based on cell type and experimental conditions.
| Parameter | ATM Inhibitor (Representative Data) | ATM siRNA (Representative Data) | Reference Cell Line |
| ATM Protein Level | No significant change | >80% reduction | HeLa |
| p-CHK2 (Thr68) Levels (Post-IR) | >90% reduction | Significant reduction | A549 |
| Cell Viability (Post-IR) | ~40-60% decrease | ~30-50% decrease | U251 Glioma |
| Apoptosis (Post-IR) | ~2-3 fold increase | ~1.5-2.5 fold increase | Glioma Stem Cells |
| Colony Formation (Post-IR) | Significant reduction in surviving fraction | Significant reduction in surviving fraction | U251 Glioma |
Experimental Protocols
Protocol 1: Inhibition of ATM using this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentration in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the this compound. A vehicle control (medium with DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) prior to downstream analysis. For co-treatment studies, the inhibitor is often added 1 hour before the DNA damaging agent.
-
Analysis: Harvest cells for subsequent analysis, such as Western blotting for phosphorylated ATM targets, cell cycle analysis by flow cytometry, or cell viability assays.
Protocol 2: Knockdown of ATM using siRNA
-
siRNA Design and Preparation: Design and synthesize at least two independent siRNA duplexes targeting the ATM mRNA. A non-targeting (scrambled) siRNA should be used as a negative control. Resuspend the siRNAs in RNase-free buffer.
-
Transfection:
-
Plate cells and allow them to reach 30-50% confluency on the day of transfection.
-
In separate tubes, dilute the ATM siRNA and a lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.
-
Gene Silencing: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the ATM protein.
-
Verification and Analysis:
-
Harvest a subset of cells to verify knockdown efficiency by Western blotting for total ATM protein levels or by qRT-PCR for ATM mRNA levels.
-
Use the remaining cells for functional assays as described for the inhibitor protocol.
-
Visualizing the ATM Signaling Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the ATM signaling pathway and a comparative workflow for ATM inhibition versus knockdown.
Conclusion and Recommendations
Both this compound and ATM siRNA are effective tools for interrogating the function of ATM kinase. The choice between these two methods will depend on the specific experimental goals.
-
This compound is ideal for studies requiring acute and reversible inhibition of ATM kinase activity. Its rapid action is advantageous for dissecting the immediate signaling events following DNA damage.
-
ATM siRNA is suitable for longer-term studies where a sustained reduction in ATM protein levels is desired. It provides a valuable genetic approach to complement pharmacological inhibition and can help to rule out off-target effects of chemical inhibitors.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. stable-sirna-mediated-silencing-of-atm-alters-the-transcriptional-profile-of-hela-cells - Ask this paper | Bohrium [bohrium.com]
- 9. Silencing of ataxia-telangiectasia mutated by siRNA enhances the in vitro and in vivo radiosensitivity of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of ATM Inhibitor-1 and ATR inhibitors in DNA repair
A strategic guide for researchers on targeting the DNA Damage Response pathways.
The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). Two of the most critical apical kinases in this network are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). Their central role in orchestrating DNA repair, cell cycle arrest, and apoptosis makes them prime targets for cancer therapy.[1][2][3][4] Inhibiting these pathways can prevent cancer cells from repairing DNA damage, leading to cell death, a concept that is particularly effective when combined with DNA-damaging agents or in tumors with existing DDR defects.[5][6][7]
This guide provides a comparative analysis of ATM Inhibitor-1 and a range of ATR inhibitors, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: ATM vs. ATR Signaling
While both ATM and ATR are members of the phosphoinositide 3-kinase-like kinase (PIKK) family, they respond to distinct types of DNA lesions and activate largely parallel, though sometimes interconnected, signaling cascades.[2][4][8][9]
ATM Pathway: The ATM kinase is the primary sensor for DNA double-strand breaks (DSBs).[4][9] In its inactive state, ATM exists as a homodimer.[1][10] Upon sensing a DSB, often with the help of the Mre11-Rad50-NBS1 (MRN) complex, ATM rapidly autophosphorylates and dissociates into active monomers.[1][10][11] These monomers then phosphorylate a host of downstream targets, including Checkpoint Kinase 2 (CHK2), the tumor suppressor p53, and BRCA1, to initiate G1/S and G2/M cell cycle arrest, promote DNA repair, or induce apoptosis if the damage is irreparable.[1][10][12] ATM inhibitors, such as this compound, function by blocking the kinase activity of ATM, thereby preventing this entire downstream signaling cascade.[5][13]
ATR Pathway: The ATR kinase, in contrast, is activated by a broader spectrum of DNA damage, most notably replication stress and the presence of single-stranded DNA (ssDNA).[4][14][15] When replication forks stall, long stretches of ssDNA are generated and quickly coated by Replication Protein A (RPA).[3][15][16] This RPA-ssDNA filament serves as a platform to recruit the ATR-ATRIP complex.[3][4] Full activation of ATR requires other factors like TopBP1 and the 9-1-1 clamp complex.[2][3][15] Once active, ATR's primary downstream effector is Checkpoint Kinase 1 (CHK1).[4][8][14] The ATR-CHK1 axis is crucial for stabilizing stalled replication forks, preventing the firing of new replication origins, and inducing cell cycle arrest, giving the cell time to repair the damage.[4][14][17] ATR inhibitors block this pathway, causing replication forks to collapse and forcing cells with damaged DNA into mitosis, a phenomenon known as mitotic catastrophe.[17]
Data Presentation: Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other related kinases. High potency and selectivity are desirable to maximize on-target effects while minimizing off-target toxicity.
Table 1: Comparative Potency (IC50) of ATM and ATR Inhibitors
| Inhibitor Name | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Notes |
| This compound | ATM | 0.7 | 2.8 | Weak activity against DNA-PK (2,800 nM), PI3Kγ (3,000 nM), and mTOR (21,000 nM).[18] |
| KU-55933 | ATM | 12.9 | - | Highly selective against DNA-PK (>190x), PI3K (>700x), and ATR (>7,700x).[19][20] |
| AZD0156 | ATM | 0.58 | - | Potent and selective ATM inhibitor.[19][20] |
| Ceralasertib (AZD6738) | ATR | 1 | - | Orally active and selective ATR kinase inhibitor.[20][21] |
| Berzosertib (VE-822) | ATR | - | 19 | Potent ATR inhibitor; also inhibits ATM with a Ki of 34 nM.[21][22] |
| Elimusertib (BAY-1895344) | ATR | 7 | 78 (median) | Highly selective ATR inhibitor.[19][21] |
| Camonsertib (RP-3500) | ATR | 1.0 | - | >30-fold selectivity over mTOR and >2,000-fold over ATM and DNA-PK.[19][22] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Mandatory Visualizations
Signaling Pathways
Caption: ATM signaling pathway activated by DNA double-strand breaks.
Caption: ATR signaling pathway activated by replication stress.
Experimental Workflow
Caption: General workflow for preclinical validation of DDR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.
Protocol 1: In Vitro Kinase Activity Assay (HTRF®)
This protocol describes a method to determine the biochemical IC50 of an inhibitor against its target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents & Materials: Purified recombinant active ATM or ATR kinase, biotinylated substrate peptide (e.g., p53-derived peptide), ATP, kinase assay buffer, anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Procedure: a. Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to a 384-well assay plate. b. Add the kinase and biotinylated substrate peptide to the wells and incubate briefly. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction by adding a detection mixture containing EDTA, the donor-labeled antibody, and the acceptor-labeled streptavidin. e. Incubate for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition & Analysis: a. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). b. The HTRF ratio (Acceptor Signal / Donor Signal) is proportional to the amount of phosphorylated substrate. c. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol confirms that the inhibitor can enter cells and block the phosphorylation of a key downstream target.
-
Cell Culture & Treatment: a. Plate cancer cells (e.g., A549 lung cancer cells) and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the inhibitor (e.g., an ATR inhibitor) for 1-2 hours. c. Induce DNA damage. For ATM, irradiate cells (5 Gy). For ATR, treat with a replication stress-inducing agent like Hydroxyurea (2 mM) or UV radiation. d. Harvest cell lysates at a specified time point post-damage (e.g., 1-2 hours).
-
Western Blotting: a. Determine protein concentration in lysates using a BCA assay. b. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated target (e.g., anti-phospho-CHK1 Ser345 for ATR inhibition; anti-phospho-KAP1 Ser824 for ATM inhibition). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the blot for total CHK1/KAP1 and a loading control (e.g., β-actin) to ensure equal loading. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates on-target activity.[23]
Protocol 3: Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, providing a robust measure of cytotoxicity and synergy with DNA-damaging agents.
-
Cell Plating: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Treatment: a. Allow cells to attach for 4-6 hours. b. Treat the cells with the inhibitor (ATM or ATR inhibitor) at a fixed concentration. c. Immediately after adding the inhibitor, treat with escalating doses of a DNA-damaging agent (e.g., 0, 2, 4, 6 Gy of ionizing radiation).
-
Incubation: Remove the drug-containing media after 24 hours, replace it with fresh media, and incubate for 10-14 days until visible colonies form.
-
Staining & Counting: a. Fix the colonies with a methanol/acetic acid solution. b. Stain the colonies with 0.5% crystal violet. c. Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. The data can be used to determine the Dose Enhancement Factor (DEF), which quantifies the degree of radiosensitization provided by the inhibitor.
Conclusion: Strategic Implications for Drug Development
The comparative analysis of ATM and ATR inhibitors reveals distinct but complementary therapeutic strategies.
-
ATM Inhibitors , like this compound, are primarily investigated as sensitizing agents . Their ability to block the repair of DSBs makes them potent partners for radiotherapy and chemotherapies that specifically induce this type of lesion.[9][23][24]
-
ATR Inhibitors have a broader potential application. They can act as sensitizers to agents that cause replication stress, but more importantly, they can be used as monotherapy in a synthetic lethality approach.[6][7] Cancers with defects in the ATM pathway (a common occurrence) or high levels of intrinsic replication stress become highly dependent on the ATR pathway for survival.[7][9] Inhibiting ATR in such tumors is selectively lethal to the cancer cells while sparing normal tissues.[7][14][25]
For researchers and drug developers, the choice between targeting ATM or ATR depends on the specific cancer type, its genetic background (particularly its DDR status), and the intended combination therapy. Understanding the fundamental differences in their activation, signaling, and the cellular consequences of their inhibition is paramount to designing effective and targeted cancer therapies.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ATM Signaling | GeneTex [genetex.com]
- 12. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 15. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. abmole.com [abmole.com]
- 20. ubiochem.com [ubiochem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Validating the Synergistic Effects of ATM Inhibitor-1 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of ATM (Ataxia Telangiectasia Mutated) and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising synthetic lethal strategy in cancer therapy. This guide provides an objective comparison of the synergistic effects of ATM Inhibitor-1 with various PARP inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Introduction to the Synergism
ATM and PARP are crucial players in the DNA Damage Response (DDR) pathway.[1][2] PARP enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand DNA breaks (DSBs).[3][4]
In cells with a functional homologous recombination (HR) repair pathway, these DSBs are efficiently repaired. However, in cancer cells with deficiencies in HR repair, such as those with BRCA1/2 mutations, PARP inhibitors lead to synthetic lethality.[5][6]
ATM is a primary sensor and transducer of DNA double-strand breaks, activating downstream signaling cascades to initiate cell cycle arrest and DNA repair.[1][2] The combination of an ATM inhibitor with a PARP inhibitor is based on the premise that blocking both a key DSB repair pathway (ATM-mediated) and a critical SSB repair pathway (PARP-mediated) will lead to an overwhelming accumulation of DNA damage and subsequent cancer cell death, even in HR-proficient tumors.[5][7] This dual inhibition can also sensitize tumors that have developed resistance to PARP inhibitors alone.[4]
Comparative Efficacy of ATM and PARP Inhibitor Combinations
The synergistic effect of combining this compound with various PARP inhibitors has been evaluated across multiple cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Synergistic Cytotoxicity of this compound and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Concentration) | PARP Inhibitor (Concentration) | Synergy Score (CI) | Reference |
| HONE1 | Nasopharyngeal Carcinoma | 5 µM | Olaparib (1 µM) | < 1 | [8] |
| U2OS | Osteosarcoma | Not Specified | ABT-888 (Veliparib) (20 µM & 100 µM) | Significant Reduction in Cell Survival | |
| FaDu ATM-KO | Head and Neck Squamous Cell Carcinoma | Not Specified | Olaparib & AZD6738 (ATR inhibitor) | In vivo tumor growth inhibition | [9] |
| Osteosarcoma Cell Lines | Osteosarcoma | Low nanomolar range | Not Specified (Low nanomolar range) | Highly synergistic ZIP scores | [10] |
Note: A Combination Index (CI) value of < 1 indicates synergism.
Table 2: Enhancement of DNA Damage by Combined ATM and PARP Inhibition
| Cell Line | Treatment | Fold Increase in γH2AX Foci (vs. Control) | Reference |
| Osteosarcoma Cell Lines | ATM Inhibitor + PARP Inhibitor | Substantially increased | [10] |
| G361 (ATM wild type) | PARP Inhibitor (ANI) | Increased (ATM-dependent) | |
| DLD-1 ATM KO (-/-) | Niraparib | Increased phosphorylation of histone H2AX |
Table 3: Impact on Cell Cycle Progression
| Cell Line | Treatment | Observed Effect | Reference |
| HONE1 | ATMi (5 µmol/L) + PARPi (1 µmol/L) | G2/M Arrest | [8] |
| Prostate Cancer Cells | ATMi + Radium-223 | Increased G2/M Arrest | [11] |
| U2OS (p53 wild-type) | Olaparib | G2-phase accumulation | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: DNA Damage Response Pathway and Inhibitor Action.
Caption: General Experimental Workflow for Synergy Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assays
1. MTT Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, a PARP inhibitor, or the combination for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Clonogenic Survival Assay
-
Principle: Assesses the ability of a single cell to grow into a colony, a measure of reproductive viability.
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach.
-
Treat the cells with the inhibitors for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane integrity (PI).
-
Protocol:
-
Treat cells with the inhibitors for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
2. Caspase-3/7 Activity Assay
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Protocol:
-
Plate cells in a 96-well plate and treat with inhibitors.
-
Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
-
DNA Damage Assay
γH2AX Immunofluorescence Staining
-
Principle: Detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Protocol:
-
Grow cells on coverslips and treat with inhibitors.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
-
Principle: PI stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution based on DNA content.
-
Protocol:
-
Treat cells with inhibitors for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The combination of this compound and PARP inhibitors demonstrates significant synergistic cytotoxicity in various cancer cell models. This effect is mediated by a massive increase in DNA damage, leading to cell cycle arrest and apoptosis. The provided data and protocols offer a valuable resource for researchers investigating this promising therapeutic strategy. Further preclinical and clinical studies are warranted to fully elucidate the potential of this combination therapy in the treatment of a broader range of cancers.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. igbmc.fr [igbmc.fr]
- 8. Clonogenic survival assay and analysis of combined drug effects [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. 2.10. Immunofluorescence staining of γ-H2AX [bio-protocol.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
Assessing the Selectivity of ATM Inhibitor-1 Against DNA-PK and mTOR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response, making it a compelling target for cancer therapy. However, the development of selective ATM inhibitors is challenged by the structural homology within the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). Off-target inhibition of these kinases can lead to unintended cellular effects and toxicities. This guide provides a comparative assessment of "ATM Inhibitor-1," a potent and selective ATM inhibitor, against the closely related kinases DNA-PK and mTOR, supported by experimental data and detailed methodologies.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its clinical utility. The following table summarizes the in vitro potency of this compound against ATM, DNA-PK, and mTOR, as determined by half-maximal inhibitory concentration (IC50) values.
| Target Kinase | This compound IC50 (nM) | Reference Compound (KU-55933) IC50 (nM) | Reference Compound (CC-115) IC50 (nM) |
| ATM | 0.7[1] | 13 | >30,000[2][3] |
| DNA-PK | 2,800[1] | >10,000 | 13[2][3] |
| mTOR | 21,000[1] | 9,300 | 21[2][3] |
Table 1: Comparative IC50 Values of Kinase Inhibitors. Lower IC50 values indicate higher potency. This compound demonstrates high potency and selectivity for ATM, with significantly weaker activity against DNA-PK and mTOR. KU-55933 is a well-established selective ATM inhibitor, while CC-115 is a dual DNA-PK/mTOR inhibitor.
Signaling Pathways Overview
To understand the significance of inhibitor selectivity, it is crucial to visualize the distinct and overlapping roles of ATM, DNA-PK, and mTOR in cellular signaling.
Figure 1: Simplified Signaling Pathways. This diagram illustrates the primary roles of ATM and DNA-PK in the DNA damage response and mTOR in growth factor signaling. This compound selectively targets the ATM node.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized biochemical assays. Below is a representative protocol for an in vitro kinase assay to determine the IC50 values of an inhibitor against ATM, DNA-PK, and mTOR. This protocol is a generalized framework and may require optimization for specific reagents and equipment.
General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Recombinant human ATM, DNA-PK, and mTOR kinases
-
Kinase-specific peptide substrates
-
ATM/DNA-PK/mTOR reaction buffer (specific to each kinase)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the appropriate kinase reaction buffer to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add 1 µL of the respective kinase to each well.
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 1 µL of a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
Figure 2: Kinase Assay Workflow. This diagram outlines the key steps in a typical in vitro kinase inhibition assay.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of ATM kinase. Its significantly lower potency against DNA-PK and mTOR underscores its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects compared to less selective inhibitors. The provided experimental framework offers a basis for researchers to independently verify these findings and assess the selectivity of other novel kinase inhibitors. This rigorous evaluation of inhibitor selectivity is a critical step in the development of safe and effective targeted cancer therapies.
References
Head-to-Head Study of ATM Inhibitors in Radiosensitization: A Comparative Analysis of M3541 and Other Key Inhibitors
For Immediate Release
In the rapidly evolving field of oncology, the strategic inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase presents a promising avenue to enhance the efficacy of radiotherapy. This guide provides a comparative analysis of the ATM inhibitor M3541 (peposertib) and other significant ATM inhibitors, focusing on their performance as radiosensitizers. This document is intended for researchers, scientists, and drug development professionals actively working in this domain.
While a direct head-to-head study of a compound specifically designated "ATM Inhibitor-1" against M3541 is not publicly available, this guide consolidates and compares preclinical data from various studies on M3541 and other well-characterized ATM inhibitors to offer valuable insights into their relative efficacy and mechanisms of action.
Executive Summary
ATM kinase is a master regulator of the DNA damage response (DDR), particularly in sensing and initiating repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1] Inhibition of ATM is hypothesized to potentiate the cytotoxic effects of radiation on cancer cells by preventing DNA repair, ultimately leading to mitotic catastrophe and cell death.[2] This guide examines the experimental evidence supporting the use of M3541 and other ATM inhibitors as radiosensitizers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of ATM Inhibitors in Radiosensitization
The following tables summarize key quantitative data from preclinical studies on M3541 and other ATM inhibitors, providing a basis for comparison of their radiosensitizing potential across different cancer cell lines.
Table 1: In Vitro Radiosensitization by M3541 (Peposertib)
| Cell Line | Cancer Type | M3541 Concentration | Radiation Dose (Gy) | Outcome Measure | Result | Citation |
| A549 | Lung Adenocarcinoma | 1 µM | 5 | ATM autophosphorylation (Ser1981) | >90% inhibition | [3] |
| A375 | Melanoma | 1 µM | 5 | ATM autophosphorylation (Ser1981) | >90% inhibition | [3] |
| RKO | Colon Carcinoma | 1 µM | 5 | ATM autophosphorylation (Ser1981) | >90% inhibition | [3] |
| A549 | Lung Adenocarcinoma | 1 µM | 5 | γH2AX foci (24h post-IR) | Significant increase vs. IR alone | [4][5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 100 mg/kg (in vivo) | 2 Gy x 5 fractions | Tumor Growth Inhibition | Significant enhancement of radiotherapy response | [4] |
Table 2: In Vitro Radiosensitization by Other ATM Inhibitors
| Inhibitor | Cell Line | Cancer Type | Concentration | Radiation Dose (Gy) | Outcome Measure | Result | Citation |
| KU-59933 | OMM2.5 | Uveal Melanoma | Not specified | Up to 4 | Clonogenic Survival | ~1.7-fold radiosensitization | [6] |
| KU-59933 | Mel270 | Uveal Melanoma | Not specified | Up to 4 | Clonogenic Survival | ~16-fold radiosensitization | [6] |
| AZD1390 | p53 mutant glioma cells | Glioblastoma | Not specified | Not specified | Radiosensitization | Preferential radiosensitization compared to p53 wild type | [7] |
| GSK635416A | UT-SCC-24a | Head and Neck Squamous Cell Carcinoma | 2 µM | Not specified | ATM & CHK2 phosphorylation | Marked decrease | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of ATM inhibitors as radiosensitizers.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation.[9][10]
-
Cell Seeding: Cancer cells are seeded into 6-well plates at a density determined by the expected survival fraction for each radiation dose.[11]
-
Inhibitor Treatment: Cells are pre-treated with the ATM inhibitor (e.g., M3541) for a specified duration (e.g., 2 hours) before irradiation.[11]
-
Irradiation: Cells are irradiated with a range of doses from a 137Cs or other suitable source.[11]
-
Incubation: Following irradiation, the cells are incubated for a period of 9-14 days to allow for colony formation.[11][12]
-
Colony Staining and Counting: Colonies are fixed with 10% formalin and stained with crystal violet.[11] Colonies containing at least 50 cells are counted.[9]
-
Data Analysis: The surviving fraction is calculated for each dose and treatment condition, and dose-enhancement ratios are determined.
γ-H2AX Foci Formation Assay
This assay is used to quantify DNA double-strand breaks, a key indicator of radiation-induced damage.[13][14]
-
Cell Culture and Treatment: Cells are grown on coverslips, treated with the ATM inhibitor, and then irradiated.
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like 0.2% Triton X-100.[13][15]
-
Immunostaining:
-
Blocking: Cells are blocked with a solution containing serum (e.g., 10% goat serum) or bovine serum albumin (BSA) to prevent non-specific antibody binding.[13][15]
-
Primary Antibody: Cells are incubated with a primary antibody specific for γ-H2AX (phosphorylated H2AX at Ser139).[13][15]
-
Secondary Antibody: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.[13][15]
-
-
DNA Staining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.[13]
-
Microscopy and Quantification: The number of γ-H2AX foci per nucleus is counted using a fluorescence microscope and image analysis software.[15][16]
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Evaluating Radiosensitization.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]
- 3. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ATM Increases the Radiosensitivity of Uveal Melanoma Cells to Photons and Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. γ-H2AX focus formation assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
On-Target Activity of ATM Inhibitor-1: A Comparative Analysis Using Kinase Profiling Assays
For researchers, scientists, and drug development professionals, confirming the on-target activity and selectivity of a kinase inhibitor is a critical step in its preclinical validation. This guide provides a comparative analysis of ATM Inhibitor-1, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, utilizing data from kinase profiling assays. We present a summary of its inhibitory activity alongside other known ATM inhibitors, a detailed experimental protocol for a representative kinase profiling assay, and visualizations to illustrate the relevant biological pathways and experimental workflows.
Introduction to ATM and its Inhibition
The ATM protein kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[1] Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2][3] Due to its central role in the DDR, ATM is a compelling therapeutic target in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2][4]
This compound is a highly potent and selective, orally active inhibitor of ATM. This guide focuses on substantiating its on-target activity through in vitro kinase profiling assays, which are essential for determining an inhibitor's potency and selectivity against a panel of kinases.
ATM Signaling Pathway and the Role of this compound
The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for this compound.
References
- 1. scbt.com [scbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for ATM Inhibitor-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of ATM Inhibitor-1, a potent and selective kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively working with this and similar chemical compounds.
I. Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a comprehensive understanding of chemical handling and waste disposal. Before beginning any procedure that will generate waste, a clear disposal plan must be in place.[1] The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[2]
A hierarchical approach to waste management is recommended:
-
Source Reduction: Minimize waste generation by ordering the smallest practical quantity of the chemical and reducing the scale of experiments.[1][2]
-
Reuse or Redistribution: Share surplus chemicals with other labs when appropriate.[2]
-
Treatment and Recycling: Where feasible and permitted, neutralize or recycle chemical waste.
-
Proper Disposal: Ensure that all chemical waste is disposed of through designated channels, such as an institution's Environmental Health and Safety (EHS) office.[2][3]
II. Hazard Assessment of this compound
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to collection by EHS personnel.
Step 1: Segregation of Waste
Proper segregation is the first critical step in safe waste management.
-
Solid Waste:
-
Place all contaminated solid waste, including personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and weighing papers, into a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.[1][7] Plastic containers are often preferred.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix incompatible wastes. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[1]
-
Keep acidic and basic waste streams separate.[7]
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container.
-
Step 2: Container Management and Labeling
Properly managing and labeling waste containers is essential for safety and regulatory compliance.
-
Container Integrity: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[1][7] Keep containers closed except when adding waste.[1][2]
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name of all contents (e.g., "this compound in DMSO/PBS"). Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentrations or percentages of the constituents.
-
The date when waste was first added to the container (accumulation start date) must be recorded.[2]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][7]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
-
Storage Limits: Do not exceed the storage limits for your institution's SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[2]
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[7]
Step 4: Arranging for Waste Pickup
Once a waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check institutional guidelines), arrange for its collection by your institution's EHS department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
Prohibited Disposal Methods
-
Drain Disposal: Hazardous chemicals, including this compound, must never be poured down the drain.[2][8]
-
Trash Disposal: Do not dispose of this compound or any materials contaminated with it in the regular trash.[8] To be disposed of in regular trash, a chemical must be non-hazardous, which is not the assumed status of this compound.[8]
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (for non-hazardous waste) | 5.5 - 10.5 | [8] |
| Maximum Time in SAA | Up to 12 months (unless accumulation limits are met sooner) | [2] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) or 3% by weight for containers <110 gal | [1] |
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision-making for chemical waste disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
